3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-9(11(13)15)10(14-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDBLWKFVXHGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865238 | |
| Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |
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Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25629-50-9 | |
| Record name | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25629-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025629509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25629-50-9 | |
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| Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |
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| Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |
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| Record name | 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride from Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride from its precursor, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This acyl chloride is a crucial intermediate in the synthesis of various pharmaceuticals, notably isoxazolyl penicillin derivatives like Cloxacillin.[1][2] This document outlines the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.
Synthetic Strategies
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For the specific conversion of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, two primary reagents have been documented: thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate, also known as triphosgene.
Thionyl Chloride Method
Thionyl chloride is a widely used reagent for this transformation due to its effectiveness and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[3][4] The reaction proceeds through a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group, facilitating nucleophilic attack by the chloride ion.[5][6]
Bis(trichloromethyl) carbonate (Triphosgene) Method
As a safer alternative to highly toxic reagents like phosgene, bis(trichloromethyl) carbonate has gained traction.[2] This solid reagent, in the presence of a catalyst, efficiently converts carboxylic acids to their corresponding acyl chlorides.[2] This method is often preferred for its milder reaction conditions and improved safety profile, avoiding the use of corrosive and toxic gases.[2]
Quantitative Data Summary
The following table summarizes the quantitative data extracted from various synthetic protocols for the preparation of this compound.
| Parameter | Thionyl Chloride Method | Bis(trichloromethyl) carbonate Method | Reference |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Bis(trichloromethyl) carbonate | [1][2] |
| Catalyst | Not typically required | Tetramethylurea or Tetrabutyl urea | [2][7] |
| Solvent | Methylene chloride or neat | Toluene, Tetrahydrofuran (THF), or o-dichlorobenzene | [1][2][7] |
| Reactant Molar Ratio | Carboxylic acid : SOCl₂ (excess) | Carboxylic acid : Triphosgene : Catalyst (e.g., 1:0.34-0.8:0.001-0.5) | [1][2] |
| Reaction Temperature | -14°C to reflux | 20°C to 150°C (reflux) | [1][2] |
| Reaction Time | 3 - 5 hours | 1 - 10 hours | [1][2][8] |
| Yield | Not specified | Up to 96.6% | [2] |
| Purity (HPLC) | Not specified | Up to 99.6% | [2] |
| Melting Point | 41-42°C | 41-43°C | [2][] |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Protocol Using Thionyl Chloride
This protocol is based on a general procedure for the synthesis of acyl chlorides.
Materials:
-
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methylene chloride (optional, as solvent)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equivalent).
-
Under a fume hood, cautiously add an excess of thionyl chloride (e.g., 10 ml per 1.78 g of carboxylic acid) to the flask.[1] Alternatively, the carboxylic acid can be dissolved in an inert solvent like methylene chloride before the addition of thionyl chloride.
-
The reaction mixture is then heated to reflux and stirred for 3-5 hours.[1][8] The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Excess thionyl chloride is removed under reduced pressure (vacuum distillation).[8]
-
The resulting crude this compound can be used directly for the next step or purified further.
Protocol Using Bis(trichloromethyl) carbonate
This protocol is adapted from a patented procedure which offers high yield and purity.[2]
Materials:
-
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Bis(trichloromethyl) carbonate
-
Tetrabutyl urea (catalyst)
-
o-Dichlorobenzene (solvent)
-
Reaction vessel with a stirrer, dropping funnel, and a system for HCl absorption
-
Heating and cooling system
Procedure:
-
To a suitable reaction vessel, add 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and o-dichlorobenzene (5 times the mass of the carboxylic acid).[2]
-
Add a catalytic amount of tetrabutyl urea (e.g., molar ratio of acid:catalyst = 1:0.01).[2]
-
While stirring at room temperature, slowly add a solution of bis(trichloromethyl) carbonate in o-dichlorobenzene (e.g., molar ratio of acid:triphosgene = 1:0.75) over a period of 45 minutes.[2] Ensure the hydrogen chloride absorption system is active.
-
After the addition is complete, heat the reaction mixture and maintain it at a specified temperature (e.g., reflux) for a designated time (e.g., 1-10 hours) until the reaction is complete.[2]
-
Upon completion, the solvent can be recovered by vacuum distillation to yield the final product, this compound.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic routes for the conversion of the carboxylic acid.
Caption: General mechanism for thionyl chloride mediated conversion.
References
- 1. This compound | 25629-50-9 [chemicalbook.com]
- 2. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Starting Materials for the Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting materials and synthetic pathways for the preparation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is primarily a multi-step process commencing with readily available chemical precursors.
Core Synthetic Strategy
The most prevalent and logical synthetic route to this compound involves a three-stage process:
-
Formation of the Isoxazole Ring: Construction of the core heterocyclic structure to yield ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.
-
Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
-
Acid Chlorination: Transformation of the carboxylic acid to the final product, this compound.
The primary starting materials for this pathway are:
-
2-Chlorobenzaldehyde
-
Ethyl acetoacetate
-
A source of hydroxylamine, such as hydroxylamine hydrochloride or hydroxylamine sulfate.
Stage 1: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
The formation of the substituted isoxazole ring is the cornerstone of this synthesis. Two primary methods are highlighted in the literature for analogous structures: a multi-component condensation reaction and a 1,3-dipolar cycloaddition.
Method A: Multi-component Condensation
This approach involves the direct reaction of 2-chlorobenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in a single pot. Various green chemistry protocols have been developed for similar isoxazole syntheses, often utilizing water as a solvent and sometimes employing catalysts or alternative energy sources like ultrasound.[1][2][3]
Method B: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
A more controlled and often higher-yielding approach is the 1,3-dipolar cycloaddition. This method proceeds via the in-situ generation of 2-chlorobenzonitrile oxide from 2-chlorobenzaldehyde oxime, which then reacts with an activated form of ethyl acetoacetate, such as its enamine derivative.[4] This method is noted for its high regioselectivity, which is crucial for obtaining the desired isomer.[4]
Experimental Protocol (General Procedure based on a similar synthesis[4])
-
Formation of the Enamine of Ethyl Acetoacetate:
-
A mixture of ethyl acetoacetate (1.0 mol) and an amine (e.g., pyrrolidine, 1.0 mol) in a suitable solvent like benzene is refluxed with a Dean-Stark trap to remove water.
-
After the theoretical amount of water is collected, the solvent is removed under reduced pressure to yield the crude enamine, which can often be used without further purification.
-
-
Formation of 2-Chlorobenzaldehyde Oxime:
-
2-Chlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or sodium carbonate) in an aqueous or alcoholic medium.
-
-
In-situ Generation of 2-Chlorobenzonitrile Oxide and Cycloaddition:
-
The enamine of ethyl acetoacetate (1.0 mol) and a base (e.g., triethylamine) are dissolved in a solvent like chloroform and cooled in an ice bath.
-
A solution of a dehydrating/chlorinating agent (e.g., phosphorus oxychloride or N-chlorosuccinimide) in chloroform is added dropwise to a solution of 2-chlorobenzaldehyde oxime to generate the nitrile oxide in situ.
-
This reactive intermediate undergoes a 1,3-dipolar cycloaddition with the enamine.
-
The reaction mixture is typically stirred for several hours, allowing it to warm to room temperature.
-
-
Work-up and Purification:
-
The reaction mixture is washed with water, dilute acid (e.g., 6N HCl), and brine.
-
The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated.
-
The resulting crude product is purified by vacuum distillation or column chromatography.
-
Stage 2: Hydrolysis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
The ethyl ester intermediate is hydrolyzed to the carboxylic acid, which is the direct precursor to the final product. This can be achieved under acidic or basic conditions.
Experimental Protocol (Based on analogous compounds[5][6])
-
Acidic Hydrolysis: The ethyl ester is refluxed with a strong acid, such as 60% aqueous sulfuric acid.[5] The reaction progress is monitored, and upon completion, the mixture is cooled, and the product is precipitated by the addition of water. The solid carboxylic acid is then collected by filtration and washed. This method has been reported to be higher yielding and faster than using a mixture of acetic acid and hydrochloric acid for similar substrates.[5]
-
Basic Hydrolysis (Saponification): The ester is dissolved in an alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide, and heated.[6][7] After the reaction is complete, the alcohol is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then filtered, washed, and dried.
Stage 3: Synthesis of this compound
The final step is the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation in organic synthesis.
Experimental Protocol (Based on a patented procedure[8])
-
Reaction Setup: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 mol) is charged into a reactor with a suitable organic solvent (e.g., toluene, tetrahydrofuran, or o-dichlorobenzene). A catalytic amount of a tertiary amine or an amide (e.g., pyridine or N,N-dimethylformamide) can be added.
-
Addition of Chlorinating Agent:
-
Using Bis(trichloromethyl) carbonate (Triphosgene): A solution of triphosgene (approximately 0.34-0.5 mol) in the same solvent is added dropwise at room temperature. The reaction is then heated to reflux (the specific temperature depends on the solvent used) for 1-10 hours.[8]
-
Using Thionyl Chloride: Thionyl chloride (can be used in excess as both reagent and solvent, or as a reagent in another solvent like toluene) is added to the carboxylic acid. The mixture is heated to reflux until the evolution of HCl and SO2 gases ceases.
-
-
Work-up and Purification: The excess solvent and any volatile byproducts are removed by distillation under reduced pressure. The final product, this compound, is then purified by vacuum distillation.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis, with some data extrapolated from analogous reactions due to the lack of a complete, published procedure for the exact target molecule.
Table 1: Starting Materials and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 89-98-5 |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 |
| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | 5470-11-1 |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | C₁₁H₈ClNO₃ | 237.64 | 23598-72-3 |
| Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | C₁₃H₁₂ClNO₃ | 265.70 | 83817-50-9 |
| Bis(trichloromethyl) carbonate (Triphosgene) | C₃Cl₆O₃ | 296.75 | 32315-10-9 |
| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 |
| Final Product: this compound | C₁₁H₇Cl₂NO₂ | 256.08 | 25629-50-9 |
Table 2: Reaction Conditions and Yields
| Reaction Stage | Reactants | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Stage 1: Isoxazole Formation (Analogous 1,3-Dipolar Cycloaddition) | Enamine of Ethyl Acetoacetate, 2-Chlorobenzaldehyde Oxime | Dehydrating/Chlorinating agent (e.g., POCl₃) | Chloroform | 0 to RT | 15-20 | 68-71 (Analogous) | [4] |
| Stage 2: Ester Hydrolysis (Analogous Acid Hydrolysis) | Ethyl 5-methylisoxazole-4-carboxylate | 60% aq. H₂SO₄ | Water | Reflux | 3.5 | >90 (Analogous) | [5] |
| Stage 3: Acid Chlorination | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, Bis(trichloromethyl) carbonate | Tetrabutyl urea (catalyst) | Toluene | 110 (Reflux) | 2 | 95.6 | [8] |
| Stage 3: Acid Chlorination (Alternative) | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Thionyl chloride | Toluene or neat | Reflux | 2.5 | Not specified | [9] |
Mandatory Visualizations
Synthetic Pathway Workflow
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Starting Materials
Caption: Relationship between starting materials, key reagents, and synthetic intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity [chemistry.semnan.ac.ir]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 9. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key intermediate in the synthesis of isoxazolyl penicillin derivatives like Cloxacillin.[1][2][3][4]
Chemical Structure and Identification
This compound is a complex organic molecule built around a central isoxazole ring. A 2-chlorophenyl group is attached at the 3-position, a methyl group at the 5-position, and a carbonyl chloride functional group at the 4-position. This specific arrangement of functional groups is crucial for its reactivity and utility as a chemical intermediate.
Key Structural Identifiers:
-
IUPAC Name : 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride[5][6][][8]
-
InChI : 1S/C11H7Cl2NO2/c1-6-9(11(13)15)10(14-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3[5][6][][8]
Caption: Logical relationship of functional groups.
Physicochemical Properties
The compound is typically a cream or white to off-white crystalline solid.[1][][10][11] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 256.08 g/mol | [1][5][9][10] |
| Melting Point | 41 - 42 °C (105.8 - 107.6 °F) | [2][][11] |
| Boiling Point | 381.7 °C at 760 mmHg | [] |
| Density | 1.381 g/cm³ | [] |
| Water Solubility | 128.2 mg/L at 25°C | [1] |
| Vapor Pressure | 0.001 Pa at 25°C | [1] |
| Appearance | Cream or white to off-white crystalline solid | [1][][10][11] |
Experimental Protocols: Synthesis
The primary method for synthesizing this compound involves the chlorination of its corresponding carboxylic acid precursor, 3-(2-chlorophenyl)-5-methylisoxazol-4-carboxylic acid. Several chlorinating agents can be employed, with thionyl chloride being a common choice.
Synthesis via Thionyl Chloride
This protocol is a widely cited method for the preparation of the title compound.
Methodology:
-
Preparation of the Precursor Solution : 3-(2-chlorophenyl)-5-methylisoxazol-4-carboxylic acid (1.78 g) is dissolved in thionyl chloride (10 ml).[1][9]
-
Reaction Setup : The resulting solution is then dissolved in methylene chloride.
-
Reaction Conditions : The solution is cooled to a temperature range of -12°C to -14°C.
-
Addition : The prepared solution of the acid chloride is added dropwise to the reaction mixture.
-
Stirring : The mixture is stirred for 5 hours at the cooled temperature.[1][9]
-
Work-up :
Caption: Synthesis workflow using thionyl chloride.
Alternative Synthesis via Bis(trichloromethyl)carbonate
An alternative method utilizes bis(trichloromethyl)carbonate as the chlorinating agent, which is presented as a safer and more environmentally friendly option by eliminating hazardous byproducts associated with thionyl chloride.[2][4]
Methodology:
-
Reactant Mixture : 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid, tetrabutyl urea (as a catalyst), and orthodichlorobenzene (as a solvent) are added to a reactor.[2]
-
Reagent Addition : A tetrahydrofuran solution of bis(trichloromethyl)carbonate is added dropwise over 30 minutes at room temperature. A chlorine hydride absorption system is engaged simultaneously.[2]
-
Reaction Conditions : The mixture is heated to 145-150°C and reacted for 1 hour.[2]
-
Purification :
-
Orthodichlorobenzene is reclaimed via underpressure distillation.
-
The product is collected by vacuum distillation at 130-132°C under 0.667 KPa, which then solidifies upon cooling.[2]
-
Safety and Handling
This compound is classified as a corrosive solid.[11] It causes severe skin burns and eye damage.[5][12] It may also cause an allergic skin reaction.[5] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[11] All work should be conducted in a well-ventilated area or under a chemical fume hood.[11]
Applications in Drug Development
The primary application of this compound is as a crucial intermediate in the synthesis of isoxazolyl penicillin derivatives.[1][3] These antibiotics are of significant importance in treating bacterial infections. The reactivity of the acyl chloride group allows for the facile formation of amide bonds, a key step in the construction of the final antibiotic structures.
Conclusion
This compound is a well-characterized chemical intermediate with defined physicochemical properties and established synthesis protocols. Its role in the pharmaceutical industry, particularly in the production of penicillin-based antibiotics, underscores its importance. A thorough understanding of its chemical properties, structure, and safe handling procedures is essential for researchers and professionals working with this compound.
References
- 1. This compound CAS#: 25629-50-9 [m.chemicalbook.com]
- 2. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 5. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID 96590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 25629-50-9 [sigmaaldrich.com]
- 8. 3-2-Chlorophenyl-5-Methylisoxazole-4-Carbonyl Chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. This compound | 25629-50-9 [chemicalbook.com]
- 10. This compound [cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. 25629-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. 25629-50-9|this compound|BLD Pharm [bldpharm.com]
Technical Guide: Physicochemical Properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS: 25629-50-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key intermediate in the synthesis of isoxazolyl penicillin derivatives.[1] Understanding these properties is crucial for its effective handling, application in synthetic chemistry, and for the development of robust manufacturing processes.
Chemical Identity and Structure
-
CAS Number: 25629-50-9[1]
-
IUPAC Name: 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride[2]
-
Molecular Formula: C₁₁H₇Cl₂NO₂[1]
-
Molecular Weight: 256.08 g/mol [2]
-
Canonical SMILES: CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)Cl[2]
-
InChI Key: BPDBLWKFVXHGFT-UHFFFAOYSA-N[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Physical State | Crystalline solid | [1] |
| Appearance | Cream or white to off-white solid | [1][3] |
| Melting Point | 41-42 °C | [3][] |
| Boiling Point (Predicted) | 381.7 °C at 760 mmHg | [] |
| Density (Predicted) | 1.381 g/cm³ | [] |
| Water Solubility (Predicted) | 128.2 mg/L at 25°C | [1] |
| Vapor Pressure (Predicted) | 0.001 Pa at 25°C | [1] |
| pKa (Predicted) | -5.80 ± 0.50 | [1] |
Experimental Protocols
Melting Point Determination (Capillary Method)
A common method for determining the melting point of a crystalline solid is the capillary method.[5]
-
Sample Preparation: A small amount of the dried, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[6]
-
Apparatus: A melting point apparatus with a heated block and a calibrated thermometer or an automated instrument is used.
-
Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting range. For a pure substance, this range is typically narrow.[7]
Water Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the solubility of a substance in water.
-
Procedure: An excess amount of the solid compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand, and the undissolved solid is separated from the aqueous solution by filtration or centrifugation.
-
Analysis: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Vapor Pressure Determination (Static Method)
The static method is suitable for measuring the vapor pressure of solids.[8]
-
Apparatus: The sample is placed in a thermostatically controlled container connected to a pressure measuring device. The system is evacuated to remove air.
-
Procedure: The sample is heated to a specific temperature, and the system is allowed to reach equilibrium, where the rate of sublimation equals the rate of condensation.
-
Measurement: The pressure of the vapor in equilibrium with the solid is measured at different temperatures to obtain the vapor pressure curve.[8]
Synthesis Workflow
This compound is synthesized from 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. The following diagram illustrates the general synthetic workflow.
References
- 1. This compound CAS#: 25629-50-9 [m.chemicalbook.com]
- 2. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID 96590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chm.uri.edu [chm.uri.edu]
- 8. consilab.de [consilab.de]
A Comprehensive Technical Guide to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis.
Chemical Identity
-
IUPAC Name: 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride[1][]
A variety of synonyms are used to identify this compound in literature and commercial listings.
Table 1: Synonyms and Identifiers
| Type | Identifier |
| Synonym | Cimic chloride[1] |
| 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-[1] | |
| 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride[1] | |
| 3-(o-Chlorophenyl)-5-methyl-4-isoxazole carbonylchloride[1] | |
| Cloxacillin Impurity 18[1] | |
| EC Number | 247-137-4[1] |
| UNII | 9EML25568K[1] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Cream solid / White to off-white crystalline solid | [][4][5] |
| Melting Point | 41-42°C | [] |
| Boiling Point | 381.7°C at 760 mmHg | [] |
| Density | 1.381 g/cm³ | [] |
| Purity | 95% - 98% | [][6][7] |
| Storage Temperature | Inert atmosphere, 2-8°C | [6] |
Experimental Protocols: Synthesis
This compound is a crucial intermediate, particularly in the preparation of isoxazolyl penicillin derivatives like cloxacillin.[3][4][8] Several synthetic routes have been established.
A common laboratory-scale synthesis involves the chlorination of the corresponding carboxylic acid.
Protocol:
-
Prepare a solution of 3-(2-chlorophenyl)-5-methylisoxazol-4-carboxylic acid (1.78 g) in methylene chloride.[3][4]
-
Following the reaction, quench the mixture with ice water.[3][4]
-
Perform a series of washes on the organic layer with water, dilute phosphoric acid, an aqueous solution of sodium bicarbonate, and finally with water again.[3][4]
-
Dry the organic phase over magnesium sulfate to yield the product.[3][4]
An alternative industrial synthesis begins with more basic precursors.
Protocol:
-
React o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to produce o-chlorobenzime.[8]
-
Chlorinate the resulting o-chlorobenzime with chlorine gas to obtain o-chlorobenzime chloride.[8]
-
Combine the o-chlorobenzime chloride with ethyl acetoacetate to form the isoxazole ring.[8]
-
Hydrolyze the ester group to generate 3-(o-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid.[8]
-
Finally, chlorinate the carboxylic acid with phosphorus pentachloride to obtain the desired this compound.[8]
To avoid hazardous reagents like thionyl chloride or phosphorus pentachloride, a safer method utilizing bis(trichloromethyl)carbonate (BTC) has been developed.[9][10]
Protocol:
-
In a reactor, combine 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid, a catalyst, and an organic solvent (e.g., orthodichlorobenzene).[9] The molar ratio of the carboxylic acid to BTC to catalyst is typically 1:0.34–0.5:0.001-0.5.[9]
-
The amount of organic solvent used is 3-15 times the mass of the carboxylic acid.[9]
-
The reaction is carried out at a temperature between 20-150°C for 1-10 hours.[9]
-
Upon completion, the solvent is removed by distillation under reduced pressure.[9]
-
The final product is then collected by vacuum distillation.[9]
Logical Workflow and Diagrams
The synthesis of this compound from its corresponding carboxylic acid is a fundamental step in the production of semi-synthetic penicillins.
Caption: Key step in the synthesis of Cloxacillin.
The following diagram illustrates the general experimental workflow for the synthesis and purification of the title compound.
Caption: Workflow for synthesis and purification.
References
- 1. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID 96590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 25629-50-9 [chemicalbook.com]
- 4. This compound CAS#: 25629-50-9 [m.chemicalbook.com]
- 5. This compound [cymitquimica.com]
- 6. This compound | 25629-50-9 [sigmaaldrich.com]
- 7. 25629-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 10. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
In-Depth Technical Guide: Spectral Analysis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the key pharmaceutical intermediate, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This compound is a critical building block in the synthesis of semi-synthetic penicillins, most notably Cloxacillin. A thorough understanding of its spectral characteristics is essential for quality control, reaction monitoring, and structural confirmation in drug development and manufacturing.
Chemical Structure and Properties
IUPAC Name: 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride[1] Synonyms: Cimic chloride, 3-(o-chlorophenyl)-5-methyl-4-isoxazole carbonylchloride[1] CAS Number: 25629-50-9[1] Molecular Formula: C₁₁H₇Cl₂NO₂[1] Molecular Weight: 256.08 g/mol [1] Appearance: Cream-colored solid[] Melting Point: 41-42 °C[]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the methyl group and the aromatic protons of the chlorophenyl ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.5 | Singlet | 3H | -CH₃ |
| ~ 7.3 - 7.6 | Multiplet | 4H | Aromatic protons |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~ 12 | -CH₃ |
| ~ 115 | C4-isoxazole |
| ~ 127 - 132 | Aromatic carbons |
| ~ 135 | C-Cl (aromatic) |
| ~ 158 | C=O (carbonyl chloride) |
| ~ 160 | C3-isoxazole |
| ~ 175 | C5-isoxazole |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the carbonyl group, the isoxazole ring, and the chlorophenyl substituent.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1780 - 1750 | Strong | C=O stretching (acid chloride) |
| ~ 1610 | Medium | C=N stretching (isoxazole ring) |
| ~ 1590 | Medium | C=C stretching (aromatic ring) |
| ~ 1450 | Medium | C-H bending (methyl) |
| ~ 1100 | Strong | C-O stretching (isoxazole ring) |
| ~ 760 | Strong | C-Cl stretching (aromatic) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 255/257 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes) |
| 220 | High | [M - Cl]⁺ |
| 178 | High | [M - COCl]⁺ |
| 119 | Moderate | [C₇H₄Cl]⁺ |
Experimental Protocols
Standard procedures for obtaining the spectral data are outlined below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and generate the mass spectrum.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: Workflow for the synthesis and spectral characterization of the target compound.
This guide provides a foundational understanding of the spectral properties of this compound. For definitive structural elucidation and quality assessment, it is recommended to obtain experimental data on a purified sample and compare it with the predicted values and reference spectra from reliable databases.
References
solubility of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in organic solvents
An In-depth Technical Guide on the Solubility of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including isoxazolyl penicillin derivatives. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the available physicochemical properties and solubility data for this compound. Due to the limited publicly available quantitative solubility data in organic solvents, this document also furnishes a comprehensive, step-by-step experimental protocol for determining its solubility using the isothermal shake-flask method followed by gravimetric analysis. This guide is intended to be a practical resource for laboratory professionals.
Introduction
This compound, with the CAS number 25629-50-9, is a reactive acyl chloride.[1][2] Its molecular structure, featuring an isoxazole ring, a chlorophenyl group, and a carbonyl chloride moiety, dictates its chemical reactivity and physical properties, including its solubility. Acyl chlorides are generally soluble in a range of nonpolar organic solvents but are highly reactive with protic solvents like water and alcohols.[3][4] The isoxazole core contributes to the molecule's overall polarity and potential for specific intermolecular interactions.[2][5] Precise solubility data is essential for chemical process development, enabling informed solvent selection for synthesis, extraction, and crystallization, thereby impacting yield, purity, and cost-effectiveness.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₇Cl₂NO₂ | [1][2][6] |
| Molecular Weight | 256.08 g/mol | [1][2] |
| Appearance | Cream solid / Crystalline solid | [2][5][6] |
| Melting Point | 41 - 42 °C | [5][6] |
| Boiling Point | 381.7 °C at 760 mmHg | [6] |
| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | [1][6] |
Solubility Data
Quantitative solubility data for this compound in various organic solvents is scarce in publicly accessible literature. However, its general solubility characteristics can be inferred from its chemical class. As an acyl chloride, it is expected to be soluble in common aprotic organic solvents such as ethers, and chlorinated solvents. It will, however, react with protic solvents like alcohols and water. The only quantitative data found is its solubility in water, which is presented in Table 2.
Table 2: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/L) | Reference(s) |
| Water | 25 | 128.2 | [2] |
Experimental Protocol for Quantitative Solubility Determination
To address the lack of data, the following section provides a detailed experimental protocol for determining the solubility of this compound in various organic solvents. The proposed method is the isothermal shake-flask method, a widely accepted technique for solubility measurement of solid compounds.
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation). After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is determined. Here, we describe a gravimetric method for quantification.
Materials and Reagents
-
Solute: this compound (purity > 98%)
-
Solvents: A range of anhydrous organic solvents of analytical grade (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethyl Acetate).
-
Apparatus:
-
Analytical balance (readability ± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Glass vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Pre-weighed glass evaporating dishes
-
Vacuum oven or desiccator
-
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. An amount that ensures a visible excess of solid remains after equilibration is recommended (e.g., 50-100 mg).
-
Accurately pipette a known volume of the selected organic solvent (e.g., 5.0 mL) into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the clear supernatant (e.g., 2.0 mL) using a syringe.
-
Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the filtered solution into a pre-weighed, clean, and dry evaporating dish. Record the exact volume transferred.
-
-
Quantification (Gravimetric Method):
-
Place the evaporating dish in a fume hood to allow the solvent to evaporate at ambient temperature. Gentle heating or a stream of inert gas can be used to accelerate this process, but care must be taken to avoid splattering.
-
Once the solvent has evaporated, place the dish in a vacuum oven at a temperature well below the compound's melting point (e.g., 35 °C) until a constant weight is achieved.
-
Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dried residue.
-
Determine the solubility using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered supernatant (L))
-
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not widely published, its chemical nature suggests good solubility in aprotic organic solvents. For researchers and drug development professionals requiring precise data, this guide provides a robust and detailed experimental protocol. The outlined isothermal shake-flask method, coupled with gravimetric analysis, offers a reliable means to generate the necessary solubility profiles to support process optimization and formulation activities. Following a standardized and well-documented procedure is paramount for ensuring data accuracy and reproducibility.
References
Conversion of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid to its Acyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for converting 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid to its highly reactive acyl chloride derivative, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This transformation is a critical step in the synthesis of various pharmaceutical compounds, particularly isoxazolyl penicillin derivatives.[1][2] This document details the reaction mechanisms, provides step-by-step experimental protocols for different synthetic routes, summarizes quantitative data, and discusses potential side reactions and purification strategies.
Introduction
The conversion of a carboxylic acid to an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, transforming it into a versatile intermediate for a variety of nucleophilic acyl substitution reactions. The resulting this compound is a key building block for introducing the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido moiety into target molecules. The most common reagent for this transformation is thionyl chloride (SOCl₂), although other chlorinating agents can also be employed.
Reaction Mechanisms
The conversion of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid to its acyl chloride typically proceeds through a nucleophilic acyl substitution pathway. The hydroxyl group of the carboxylic acid is a poor leaving group and must be converted into a better one. Chlorinating agents such as thionyl chloride achieve this by forming a highly reactive intermediate.
Mechanism with Thionyl Chloride (SOCl₂)
The reaction between a carboxylic acid and thionyl chloride is a widely used method for the preparation of acyl chlorides.[3] The mechanism involves the following key steps:
-
Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: A protonated chlorosulfite intermediate is formed.
-
Chloride Ion Attack: A chloride ion, either from the initial step or from the reaction medium, attacks the carbonyl carbon.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination of Byproducts: The intermediate collapses, leading to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[4] The evolution of these gases helps to drive the reaction to completion.
Caption: Reaction mechanism for the conversion of the carboxylic acid to the acyl chloride using thionyl chloride.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound using two different chlorinating agents.
Method 1: Using Thionyl Chloride (SOCl₂)
This is a common and effective method for the synthesis of acyl chlorides.
Materials:
-
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methylene chloride (CH₂Cl₂)
-
Ice-water
-
Dilute phosphoric acid
-
Aqueous sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, dissolve 1.78 g of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in 10 ml of thionyl chloride in a suitable reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution to between -14°C and -12°C using an appropriate cooling bath.[1]
-
Slowly add the solution of the carboxylic acid in thionyl chloride to methylene chloride, maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture for 5 hours at the same temperature.[1]
-
Upon completion of the reaction, carefully quench the reaction mixture by adding ice-water.
-
Separate the organic layer and wash it sequentially with water, dilute phosphoric acid, an aqueous solution of sodium bicarbonate, and finally with water again.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
Purification:
The crude acyl chloride can be purified by distillation under reduced pressure.[5] Alternatively, for many applications, the crude product is of sufficient purity to be used directly in the next synthetic step after the removal of excess thionyl chloride and solvent. Excess thionyl chloride can be removed by co-evaporation with an inert solvent like toluene under reduced pressure.
Side Reactions:
The primary side reaction to consider is the formation of the corresponding acid anhydride, especially if the reaction is not carried out under anhydrous conditions or if the starting carboxylic acid is not completely dry.
Method 2: Using Bis(trichloromethyl) Carbonate (Triphosgene)
An alternative method utilizes bis(trichloromethyl) carbonate, which can be a safer alternative to phosgene gas.[6]
Materials:
-
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Bis(trichloromethyl) carbonate
-
Tetrabutylurea (catalyst)
-
Toluene
-
An appropriate system for absorbing hydrogen chloride gas.
Procedure:
-
In a reaction flask, combine 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a catalytic amount of tetrabutylurea, and toluene as the solvent.[6]
-
With stirring at room temperature, add a solution of bis(trichloromethyl) carbonate in toluene dropwise over a period of 45 minutes.[6]
-
During the addition, ensure that the evolving hydrogen chloride gas is safely absorbed.
-
After the addition is complete, heat the reaction mixture to 110°C and maintain it at reflux for 2 hours.[6]
-
After the reaction is complete, reclaim the toluene by distillation under reduced pressure.
-
Collect the fraction distilling at 130-132°C under a vacuum of 0.667 kPa.[6]
-
The product solidifies upon cooling.
Quantitative Data
The following table summarizes the quantitative data obtained from the synthesis of this compound using bis(trichloromethyl) carbonate as the chlorinating agent, as reported in the patent literature.
| Reagent System | Solvent | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Melting Point (°C) | Purity (HPLC, %) | Reference |
| Bis(trichloromethyl) carbonate | Tetrahydrofuran | 9 | 31 (reflux) | 95.8 | 42-43 | 99.5 | [6] |
| Bis(trichloromethyl) carbonate / Tetrabutylurea | Toluene | 2 | 110 (reflux) | 95.6 | 42-43 | 99.6 | [6] |
| Bis(trichloromethyl) carbonate / Tetrabutylurea | o-Dichlorobenzene | 1 | 145-150 | 96.0 | 41-42 | 99.2 | [6] |
Experimental Workflow and Logic
The overall process for the synthesis and purification of this compound can be visualized as a logical workflow.
Caption: A generalized workflow for the synthesis and purification of the target acyl chloride.
Conclusion
The conversion of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid to its acyl chloride is a fundamental transformation for the synthesis of more complex molecules in the pharmaceutical industry. While thionyl chloride remains a common and effective reagent, alternative methods using reagents like bis(trichloromethyl) carbonate offer high yields and may be preferable in certain contexts. Careful control of reaction conditions and appropriate workup and purification procedures are essential for obtaining a high-purity product. This guide provides the necessary technical details to aid researchers and drug development professionals in successfully carrying out this important synthetic step.
References
- 1. This compound | 25629-50-9 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
Synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole Formyl Chloride: A Technical Guide Utilizing Bis(trichloromethyl) Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, a key intermediate in the production of pharmaceuticals like Cloxacillin.[1] The focus of this document is on the utilization of bis(trichloromethyl) carbonate, commonly known as triphosgene, as a safe and efficient chlorinating agent, offering a viable alternative to traditional reagents such as thionyl chloride, phosphorus oxychloride, or phosgene.[1][2]
Introduction
The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive intermediates, readily participating in nucleophilic acyl substitution reactions to form esters, amides, and other derivatives. In the context of pharmaceutical manufacturing, the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride is a critical step. The use of bis(trichloromethyl) carbonate (triphosgene) for this conversion presents several advantages, including improved safety due to its solid nature compared to gaseous phosgene, and often results in high yields and purity.[3][4]
Reaction Overview and Mechanism
The core of the synthesis is the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with bis(trichloromethyl) carbonate. This reaction proceeds in the presence of a catalyst, typically a tertiary amine or a formamide, in an organic solvent.[1][2] The reaction temperature and time can be varied to optimize the yield and purity of the final product.[1][2]
The proposed mechanism involves the activation of the carboxylic acid by the Vilsmeier-type reagent formed in situ from the reaction of bis(trichloromethyl) carbonate with the catalyst. This is followed by a nucleophilic attack of the carboxylate on the activated species, leading to the formation of the acyl chloride and the release of carbon dioxide and hydrogen chloride as byproducts.
Experimental Protocols
The following protocols are based on methodologies described in the patent literature for the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride using bis(trichloromethyl) carbonate.[1]
Protocol 1: Synthesis in Tetrahydrofuran (THF)
-
Reaction Setup: To a suitable reactor, add 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and tetrahydrofuran (THF). The amount of THF should be approximately 8 times the mass of the carboxylic acid.[1]
-
Reagent Addition: While stirring at room temperature, slowly drip in a solution of bis(trichloromethyl) carbonate in THF over a period of 30 minutes. The molar ratio of carboxylic acid to bis(trichloromethyl) carbonate should be 1:0.5.[1]
-
Reaction Conditions: Concurrently, initiate a system for the absorption of hydrogen chloride gas. Heat the reaction mixture to reflux (approximately 31°C) and maintain for 9 hours.[1]
-
Work-up and Purification: After the reaction is complete, proceed with the work-up procedure as described in the general work-up section.
Protocol 2: Synthesis in Ortho-dichlorobenzene with Tetrabutyl Urea Catalyst
-
Reaction Setup: In a reactor, combine 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, tetrabutyl urea (catalyst), and ortho-dichlorobenzene. The amount of solvent should be 5 times the mass of the carboxylic acid.[1]
-
Reagent Addition: With stirring at room temperature, add a solution of bis(trichloromethyl) carbonate in tetrahydrofuran dropwise over 30 minutes. The molar ratio of carboxylic acid to bis(trichloromethyl) carbonate to tetrabutyl urea is 1:0.5:0.01.[1]
-
Reaction Conditions: Start the hydrogen chloride absorption system. Heat the mixture to 145-150°C and maintain the reaction for 1 hour.[1]
-
Work-up and Purification: Upon completion, first recover the ortho-dichlorobenzene via distillation under reduced pressure. Then, collect the product fraction at 130-132°C under a vacuum of 0.667 KPa. The product will solidify upon cooling.[1]
General Work-up Procedure (where applicable)
-
After the reaction, cool the mixture and add ice-water.
-
Wash the organic layer sequentially with water, dilute phosphoric acid, an aqueous solution of sodium bicarbonate, and finally with water.
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation.
Quantitative Data Summary
The following tables summarize the quantitative data from various experimental conditions reported for the synthesis.
| Parameter | Value | Reference |
| Molar Ratio (Carboxylic Acid:Bis(trichloromethyl) carbonate) | 1 : 0.34 - 0.8 | [1] |
| Molar Ratio (Carboxylic Acid:Bis(trichloromethyl) carbonate:Catalyst) | 1 : 0.34 - 0.8 : 0.001 - 0.5 | [1] |
| Organic Solvent Amount | 3 - 15 times the mass of carboxylic acid | [1] |
| Reaction Temperature | 20 - 150 °C | [1] |
| Reaction Time | 1 - 10 hours | [1] |
Table 1: General Reaction Parameters
| Solvent | Catalyst | Molar Ratio (Acid:BTC:Catalyst) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Melting Point (°C) | Reference |
| Tetrahydrofuran | - | 1 : 0.5 : - | 31 (reflux) | 9 | 95.8 | 99.5 | 42-43 | [2] |
| o-dichlorobenzene | Tetrabutyl urea | 1 : 0.5 : 0.01 | 145-150 | 1 | 96.0 | 99.2 | 41-42 | [1] |
| Benzene | Tetrabutyl urea | - | 80 (reflux) | 5 | 97.1 | 99.6 | 42-43 | [2] |
| Recovered o-dichlorobenzene | Tetrabutyl urea | 1 : 0.5 : 0.01 | - | - | 96.6 | 99.0 | 41-42 | [1] |
Table 2: Summary of Experimental Results
Visualizations
The following diagrams illustrate the overall synthetic workflow and the proposed reaction mechanism.
Caption: General workflow for the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
Caption: Proposed reaction mechanism for the formation of the acyl chloride.
Safety Considerations
While bis(trichloromethyl) carbonate is a safer alternative to phosgene, it can decompose to release phosgene, especially upon heating. Therefore, the reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The reaction also produces hydrogen chloride gas, which is corrosive and requires a proper scrubbing or absorption system.
Conclusion
The synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride using bis(trichloromethyl) carbonate offers an efficient, high-yielding, and safer method compared to traditional chlorinating agents. The versatility of reaction conditions, including the choice of solvent and catalyst, allows for the optimization of the process to achieve high purity and yield. This technical guide provides a comprehensive overview of the available methods and data to aid researchers and professionals in the development and implementation of this important synthetic transformation.
References
- 1. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 2. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
stability and storage conditions for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
An In-depth Technical Guide to the Stability and Storage of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 25629-50-9) is a highly reactive acyl chloride intermediate.[1][2][3] It serves as a critical building block in organic synthesis, most notably for the preparation of isoxazolyl penicillin derivatives, such as Cloxacillin.[4][5][6] Its molecular structure, featuring a potent acylating carbonyl chloride group, makes it exceptionally useful but also dictates stringent requirements for its handling and storage to maintain its chemical integrity. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound.
Chemical Stability Profile
The stability of this compound is primarily governed by the high reactivity of its acyl chloride functional group. Acyl chlorides are among the least stable and most reactive of the common carboxylic acid derivatives.[2]
Sensitivity to Moisture (Hydrolysis)
The primary mode of degradation for this compound is hydrolysis. It is classified as "air sensitive" and is highly susceptible to reaction with water, including atmospheric moisture.[2][7][8] This vigorous, exothermic reaction yields the corresponding 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][9] Due to this reactivity, the compound must be handled and stored under strictly anhydrous (dry) conditions.[2][3]
Thermal Stability
While specific thermal degradation kinetics are not publicly available, safety data indicates that thermal decomposition can occur, leading to the release of irritating and toxic gases, such as hydrogen chloride, nitrogen oxides, and carbon oxides.[7][8] It is crucial to avoid exposing the compound to high temperatures.
Other Reactivities
-
Hazardous Reactions: Under normal processing and storage conditions, hazardous reactions are not expected.[7][8]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[7][8]
-
Reactivity with Nucleophiles: As a potent acylating agent, it will react readily with other nucleophiles such as alcohols (to form esters) and amines (to form amides).[3][9]
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage conditions are mandatory.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C.[10][11] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon, Nitrogen).[7][8][10] | Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis.[2] |
| Container | Keep in a tightly closed, sealed container.[7][8][12] | Prevents ingress of moisture and air. |
| Environment | Store in a dry, cool, and well-ventilated area designated as a corrosives area.[7][8] | Ensures a safe and stable environment, away from incompatible materials. |
| Handling | All handling should be performed in a controlled environment, such as a glove box or under a fume hood with dry air/gas flow. Use appropriate personal protective equipment (PPE). | Minimizes exposure to moisture and protects personnel from the corrosive nature of the compound and its potential degradation products (HCl).[7] |
Quantitative Stability Data
Specific kinetic data for the degradation of this compound is not widely published. The following table presents illustrative data, based on the expected behavior of a highly reactive acyl chloride, to demonstrate its potential degradation profile under various conditions.
Disclaimer: The data below is illustrative and intended to serve as a guideline for stability assessment. Actual results may vary.
| Condition | Time | Purity (%) | Primary Degradant (%) (Carboxylic Acid) |
| 2-8°C, Inert Atmosphere, Sealed | 0 Months | >98% | <0.5% |
| 6 Months | >97% | <1.5% | |
| 12 Months | >96% | <2.5% | |
| 25°C, 50% Relative Humidity | 0 Hours | >98% | <0.5% |
| 8 Hours | ~85% | ~14% | |
| 24 Hours | ~60% | ~38% | |
| 40°C, Inert Atmosphere, Sealed | 0 Days | >98% | <0.5% |
| 7 Days | ~95% | ~4% | |
| 30 Days | ~90% | ~9% |
Degradation Pathway and Experimental Workflow
Primary Degradation Pathway: Hydrolysis
The most significant degradation pathway is the hydrolysis of the acyl chloride to its corresponding carboxylic acid upon contact with water.
Caption: Hydrolysis of the parent compound to its carboxylic acid.
Experimental Protocol: Assessing Hydrolytic Stability
The following protocol outlines a general method for quantitatively assessing the stability of this compound in the presence of moisture.
Objective: To determine the rate of hydrolysis of the subject compound under accelerated conditions.
Materials:
-
This compound (purity >98%)
-
Anhydrous acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
2 mL amber glass HPLC vials with sealed caps
-
Analytical balance, micropipettes
Methodology:
-
Preparation of Stock Solution:
-
Inside a glove box or under an inert atmosphere, accurately weigh approximately 25 mg of the compound.
-
Dissolve in 25.0 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
-
Preparation of Test Samples:
-
Label HPLC vials for each time point (e.g., T=0, 5 min, 15 min, 30 min, 1 hr, 4 hr, 8 hr).
-
Prepare a hydrolysis solution of 90:10 acetonitrile:water.
-
For each time point, add 950 µL of the hydrolysis solution to a vial.
-
To initiate the reaction, add 50 µL of the 1 mg/mL stock solution to the vial (final concentration ~50 µg/mL), cap immediately, vortex, and start the timer. The T=0 sample should be injected into the HPLC immediately.
-
-
HPLC Analysis:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
At each designated time point, inject the corresponding sample.
-
Integrate the peak area of the parent compound and the primary degradant (carboxylic acid).
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
-
Caption: General experimental workflow for hydrolytic stability testing.
Conclusion
This compound is a highly reactive and moisture-sensitive intermediate. Its stability is critically dependent on maintaining strict anhydrous and refrigerated conditions (2-8°C) under an inert atmosphere. Any deviation from these storage protocols will likely lead to rapid degradation via hydrolysis, compromising sample purity and yielding corrosive byproducts. Researchers and drug development professionals must adhere to these guidelines to ensure the material's viability for its intended synthetic applications.
References
- 1. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. fiveable.me [fiveable.me]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 25629-50-9 [chemicalbook.com]
- 6. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride_其他_德威钠 [gjbzwzw.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Acyl chloride - Wikipedia [en.wikipedia.org]
- 10. This compound | 25629-50-9 [sigmaaldrich.com]
- 11. 25629-50-9|this compound|BLD Pharm [bldpharm.com]
- 12. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for the Acylation of Primary Amines with 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of primary amines with 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a crucial chemical transformation for the synthesis of a diverse range of N-substituted 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides. These isoxazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities. Notably, derivatives of this scaffold have been investigated as inhibitors of key signaling pathways implicated in cancer, such as those involving the SET and MYND domain-containing protein 3 (SMYD3) and Hypoxia-Inducible Factor-1α (HIF-1α).[1] This document provides a detailed protocol for this acylation reaction, along with application notes on the potential relevance of the synthesized compounds in cancer research.
Data Presentation
The following table summarizes representative quantitative data for the acylation of a primary amine with this compound. Please note that the yield is a representative value based on typical Schotten-Baumann reactions, as specific literature values for this exact transformation with a simple primary amine were not available in the conducted search.
| Reactant 1 (Acyl Chloride) | Reactant 2 (Primary Amine) | Product | Reaction Conditions | Yield (%) | Purity (%) |
| This compound | Benzylamine | N-benzyl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | Dichloromethane/Water, NaOH (aq), Room Temperature, 2h | ~85 (Hypothetical) | >95 (after purification) |
Experimental Protocols
This section details the experimental procedures for the synthesis of the acyl chloride precursor and its subsequent reaction with a primary amine.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of the corresponding carboxylic acid to the acyl chloride.
Materials:
-
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional, if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in an anhydrous solvent such as dichloromethane or THF, add an excess of thionyl chloride or oxalyl chloride (typically 2-5 equivalents).
-
If using oxalyl chloride, a catalytic amount of DMF can be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or gently heated to reflux until the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride) ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
After the reaction is complete, the excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude acyl chloride is often used in the next step without further purification.
Protocol 2: Acylation of a Primary Amine with this compound (Schotten-Baumann Conditions)
This protocol details the synthesis of N-substituted 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1-2 M) or another base like triethylamine or pyridine.
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in dichloromethane in a flask.
-
In a separate flask, dissolve this compound (1.0-1.2 equivalents) in dichloromethane.
-
Cool the amine solution in an ice bath.
-
Slowly add the solution of the acyl chloride to the stirred amine solution.
-
Simultaneously or subsequently, add an aqueous solution of sodium hydroxide (or another base) to neutralize the hydrochloric acid formed during the reaction. The use of a biphasic system with an aqueous base is characteristic of Schotten-Baumann conditions.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-4 hours), monitoring the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude N-substituted 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides.
References
Application Notes & Protocols: Synthesis of Novel Isoxazolyl Penicillins using 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of penicillinase-producing bacteria necessitates the development of novel penicillin derivatives resistant to enzymatic degradation. Isoxazolyl penicillins, such as Cloxacillin and Flucloxacillin, represent a critical class of semi-synthetic antibiotics effective against such resistant strains. A key reagent in the synthesis of these vital drugs is 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride and its structurally related analogs. This document provides detailed application notes and experimental protocols for the synthesis of novel penicillin derivatives utilizing this important chemical intermediate. The core of this process involves the acylation of 6-aminopenicillanic acid (6-APA), the fundamental building block of penicillins.[1]
Synthesis of Isoxazolyl Penicillins
The primary pathway for synthesizing isoxazolyl penicillins involves the condensation of an appropriate acyl chloride with 6-aminopenicillanic acid (6-APA).[1][2] The acyl chloride, such as this compound for Cloxacillin, provides the characteristic side chain that confers resistance to penicillinase.
A generalized synthetic scheme is as follows:
-
Preparation of the Acyl Chloride : The synthesis begins with the corresponding carboxylic acid, for instance, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This acid is then converted to the more reactive acyl chloride.[3] Common chlorinating agents include phosphorus oxychloride or bis(trichloromethyl) carbonate (triphosgene).[1][4]
-
Acylation of 6-APA : The synthesized acyl chloride is then reacted with 6-APA in a suitable solvent system to form the penicillin derivative.[1][2]
-
Purification and Salt Formation : The resulting penicillin acid is often crystallized to enhance purity before being converted to a stable salt, typically the sodium salt, for pharmaceutical applications.[1][4]
Key Penicillin Derivatives
Several clinically important penicillin derivatives can be synthesized using analogs of this compound:
-
Flucloxacillin : Synthesized using 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.[1][8][9]
-
Dicloxacillin : Synthesized using 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[7][10][11]
Quantitative Data Summary
The following table summarizes key quantitative data from representative synthetic protocols for isoxazolyl penicillins.
| Parameter | Flucloxacillin Sodium | Cloxacillin Sodium |
| Starting Materials Molar Ratio | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid : organic amine : phosphorus oxychloride = 1 : 2-5 : 1-4[4][14] | 6-aminopenicillanic acid : this compound = 1.0 : 0.5-2.5 (mass ratio)[2] |
| Reaction Temperature (Acylation) | 5-10°C[4] | Ice bath cooling[2] |
| pH (Acylation) | - | 5.0-9.0[2] |
| Yield | 85.1% (sodium salt formation step)[14] | >88% (crystallization molar yield)[15] |
| Purity | 99.6%[14] | >99.4% (HPLC)[15] |
Experimental Protocols
Protocol 1: Synthesis of Flucloxacillin Sodium
This protocol is adapted from patented industrial synthesis methods.[4][14]
Step 1: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
-
Dissolve 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in an organic solvent (e.g., dichloromethane, ethyl acetate) in a 1:5 to 1:8 mass ratio (raw material to solvent).[4]
-
Under the catalysis of an organic amine, react with phosphorus oxychloride at a temperature between 0-50°C. The molar ratio of the carboxylic acid, organic amine, and phosphorus oxychloride should be approximately 1:2-5:1-4.[4][14]
-
The resulting solution contains the desired acyl chloride and is used directly in the next step.
Step 2: Acylation of 6-APA and Formation of Flucloxacillin Acid
-
In a separate reactor, dissolve 6-aminopenicillanic acid (6-APA) and an inorganic base in water.
-
Cool the 6-APA solution to 5-10°C.[4]
-
Slowly add the acyl chloride solution from Step 1 to the cooled 6-APA solution while stirring.
-
After the reaction is complete, acidify the mixture with hydrochloric acid, leading to the separation of layers.
-
Concentrate the organic layer under reduced pressure.
-
Dissolve the residue in an alcohol solvent and add water to precipitate flucloxacillin acid crystals.
Step 3: Formation of Flucloxacillin Sodium Monohydrate
-
Dissolve the flucloxacillin acid crystals in an organic solvent such as ethyl acetate.
-
Add a solution of sodium isooctanoate in ethanol dropwise at 17-25°C to induce crystallization of flucloxacillin sodium monohydrate.[14]
-
Maintain stirring for 2 hours, then cool to 0°C and stir for an additional hour.
-
Filter the product, wash with cold ethanol, and dry to obtain flucloxacillin sodium monohydrate.
Protocol 2: Synthesis of Cloxacillin Sodium
This protocol is based on established methods for Cloxacillin synthesis.[2][16]
Step 1: Preparation of Solutions
-
Solution A : Dissolve 6-aminopenicillanic acid in a mixture of water and acetone. Cool the solution in an ice bath and adjust the pH to 5.0-9.0 with a base.[2]
-
Solution B : Dissolve this compound in acetone.[2]
Step 2: Acylation Reaction
-
Add Solution B to Solution A with uniform stirring to initiate the acylation reaction.
-
Allow the reaction to proceed for 0.5 to 4 hours.[2]
Step 3: Acidification and Extraction
-
After the reaction is complete, acidify the mixture with an acid.
-
Extract the Cloxacillin acid using a mixed solvent of a lower alcohol and butyl acetate.[2]
Step 4: Salt Formation and Crystallization
-
To the Cloxacillin acid solution, add an organic solution of sodium isooctanoate to form the sodium salt.[16]
-
Perform reduced pressure distillation and allow the crystals to grow.
-
Isolate the Cloxacillin sodium crystals by suction filtration, followed by washing and drying.
Visualizations
Logical Workflow for Isoxazolyl Penicillin Synthesis
Caption: General synthesis workflow for isoxazolyl penicillins.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The antibacterial activity of isoxazolyl penicillins stems from their ability to inhibit the final stages of peptidoglycan synthesis in the bacterial cell wall.[17] Like other β-lactam antibiotics, they act as structural analogs of the D-alanyl-D-alanine terminus of the peptidoglycan precursor.
Caption: Inhibition of bacterial cell wall synthesis by isoxazolyl penicillins.
Conclusion
This compound and its analogs are indispensable reagents in the synthesis of penicillinase-resistant penicillins. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development to synthesize and understand these life-saving antibiotics. The provided workflows and diagrams offer a clear visualization of the synthetic pathways and the mechanism of action, facilitating further research and development in this critical area of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102070653A - Method for crystallizing cloxacillin sodium - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. CN102964356B - Synthesis method of flucloxacillin sodium - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. Cloxacillin | C19H18ClN3O5S | CID 6098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]
- 8. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Flucloxacillin - Wikipedia [en.wikipedia.org]
- 10. CN108659007B - Preparation method of cylindrical dicloxacillin sodium crystal - Google Patents [patents.google.com]
- 11. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CLOXACILLIN, A NEW ORAL SYNTHETIC PENICILLIN. COMPARISONS WITH OXACILLIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN102964356A - Synthesis method of flucloxacillin sodium - Google Patents [patents.google.com]
- 15. CN102086213A - Crystallization preparation method of cloxacillin sodium - Google Patents [patents.google.com]
- 16. CN111205305A - The preparation technology of cloxacillin sodium - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of Isoxazole-Based Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, serves as a crucial scaffold in medicinal chemistry.[1][2] Derivatives of isoxazole are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The structural features of the isoxazole ring allow for diverse substitutions, enabling the modulation of its physicochemical and pharmacokinetic properties to enhance therapeutic efficacy and reduce toxicity.[1][2] The weak nitrogen-oxygen bond within the ring is a key feature, providing a potential site for cleavage under specific conditions, which makes isoxazoles versatile synthetic intermediates.[6][7] Given the rising threat of multidrug-resistant pathogens, the development of novel antimicrobial agents is a critical area of research, and isoxazole derivatives represent a promising class of compounds for this purpose.[1][8]
These application notes provide detailed protocols for the synthesis of isoxazole derivatives, primarily through the well-established Claisen-Schmidt condensation followed by cyclization, and for the subsequent evaluation of their antimicrobial efficacy.
Section 1: Synthesis of Isoxazole Derivatives
A common and effective method for synthesizing 3,5-disubstituted isoxazole derivatives involves a two-step process: the formation of an α,β-unsaturated carbonyl intermediate (a chalcone) followed by a cyclization reaction with hydroxylamine.[8][9]
Protocol 1.1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of an appropriate acetophenone with an aromatic aldehyde to form a chalcone intermediate.[8][10]
Materials:
-
Substituted Acetophenone (e.g., p-chloroacetophenone)
-
Substituted Aromatic Aldehyde (e.g., Anisaldehyde)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Distilled Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Refrigerator
Procedure:
-
Dissolve equimolar quantities of the substituted acetophenone (0.01 mol) and the aromatic aldehyde (0.01 mol) in a minimal amount of ethanol at room temperature in a round-bottom flask.[10]
-
Slowly add NaOH solution (0.02 mol) to the mixture while stirring continuously.[10]
-
Continue stirring the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by observing the formation of a cloudy precipitate.[10]
-
Once the reaction is complete, pour the mixture slowly into 400 mL of ice-cold water with constant stirring.[10]
-
Allow the mixture to stand in a refrigerator for 24 hours to ensure complete precipitation of the chalcone.[10]
-
Filter the resulting precipitate, wash it thoroughly with water to remove excess base, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[10]
-
Confirm the structure using analytical techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.[8]
Protocol 1.2: Cyclization of Chalcones to Form Isoxazole Derivatives
This protocol outlines the reaction of the synthesized chalcone with hydroxylamine hydrochloride to form the final isoxazole derivative.[9]
Materials:
-
Synthesized Chalcone (from Protocol 1.1)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Sodium Acetate or Potassium Hydroxide
-
Ethanol
-
Reflux apparatus
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve the chalcone (0.02 mol) and hydroxylamine hydrochloride (0.02 mol) in 25 mL of ethanol.[9]
-
Add a base, such as sodium acetate (0.01 mol) or potassium hydroxide, to the mixture.[8][9]
-
Heat the mixture under reflux for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[9][10]
-
After the reaction is complete, concentrate the mixture by distilling the solvent under reduced pressure.[10]
-
Pour the concentrated residue into ice-cold water to precipitate the crude isoxazole derivative.[10]
-
Filter the precipitate, wash with water, and dry.
-
Purify the final product by recrystallization from ethanol or another suitable solvent.[10]
-
Characterize the final compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[8]
Section 2: Antimicrobial Activity Screening
After synthesis and purification, the new isoxazole derivatives must be screened for their antimicrobial activity. The general workflow involves primary screening to identify active compounds, followed by quantitative assays to determine the potency of these "hits".[11]
Protocol 2.1: Primary Screening (Agar Well Diffusion Method)
This method provides a qualitative assessment of antimicrobial activity.[10][12]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient Agar or Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Prepare MHA plates and allow them to solidify.
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Evenly spread the microbial suspension over the surface of the agar plates using a sterile swab.
-
Aseptically punch wells into the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution into the designated wells.
-
Add the positive control (standard antibiotic) and negative control (solvent) to separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Protocol 2.2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The broth microdilution method is a standard procedure.[8]
Materials:
-
96-well microtiter plates
-
Test microorganisms and appropriate broth (e.g., Mueller-Hinton Broth for bacteria)[11]
-
Stock solutions of test compounds
-
Positive and negative controls
-
Multichannel pipette
-
Incubator
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.[11]
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.[11]
-
Prepare the microbial inoculum by adjusting an overnight culture to a 0.5 McFarland standard and then diluting it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.[11]
-
Include a growth control (broth + inoculum) and a sterility control (broth only).[11]
-
Incubate the plate at 37°C for 18-24 hours for bacteria.[11]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]
Protocol 2.3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11]
Materials:
-
MIC plate from Protocol 2.2
-
Appropriate agar plates (e.g., MHA)
-
Micropipette
-
Incubator
Procedure:
-
Following the MIC determination, select the wells that showed no visible growth (i.e., at and above the MIC).[11]
-
Using a micropipette, take a 10 µL aliquot from each of these clear wells.[11]
-
Spot-inoculate the aliquots onto separate, labeled sections of an agar plate.[11]
-
Incubate the agar plate under the same conditions as the MIC assay.[11]
-
The MBC is the lowest concentration that results in no colony growth on the agar plate, which corresponds to a 99.9% reduction in bacterial viability.[11]
Section 3: Data Presentation
Quantitative data from antimicrobial screening should be presented clearly for comparison. The following tables provide examples of how to summarize MIC data for newly synthesized isoxazole derivatives against various microbial strains.
Table 1: Antibacterial Activity (MIC in µg/mL) of Isoxazole Derivatives
| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | Reference Drug |
|---|---|---|---|---|
| TPI-2 | 62.5 | 125 | 250 | Ciprofloxacin |
| TPI-5 | 125 | 62.5 | 125 | (MIC: 25-50) |
| TPI-14 | 250 | 125 | 62.5 | |
| Reference | [9] | [9] | [9] | [9] |
| 178d | 100 | - | 117 | Cloxacillin |
| 178e | 95 | - | 110 | (MIC: 100-120) |
| 178f | - | - | 95 |
| Reference |[13] | |[13] |[13] |
Note: Data is compiled from different studies for illustrative purposes. Reference drugs and their MICs may vary between studies.
Table 2: Antifungal Activity (MIC in µg/mL) of Isoxazole Derivatives
| Compound | C. albicans | A. niger | Reference Drug |
|---|---|---|---|
| TPI-2 | 125 | 250 | Fluconazole |
| TPI-5 | 250 | 125 | (MIC: 50-100) |
| TPI-14 | 62.5 | 125 |
Table 3: Bactericidal Activity (MIC/MBC in mg/mL) of Isoxazole-Triazole Hybrid 7b
| Microbial Strain | MIC | MBC | Interpretation |
|---|---|---|---|
| E. coli ATCC 25922 | 15 | 30 | Bactericidal |
| P. aeruginosa | 30 | >30 | Bacteriostatic |
| Reference |[14] |[14] |[14] |
Note: A compound is considered bactericidal when the MBC is no more than four times the MIC.
References
- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. scientifictemper.com [scientifictemper.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jopir.in [jopir.in]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is a cornerstone of peptide synthesis, a critical process in drug discovery and the development of therapeutic peptides. The efficiency and fidelity of this reaction are paramount to obtaining high-purity peptides. A variety of reagents, known as coupling reagents, have been developed to facilitate this process by activating the C-terminal carboxylic acid of an amino acid for nucleophilic attack by the N-terminal amine of another.
This document provides a detailed overview of the potential application of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride as a reagent for peptide coupling. While its primary documented use is in the synthesis of isoxazolyl penicillin derivatives, its chemical nature as an acid chloride suggests its utility as a potent acylating agent for amide bond formation.[1] These notes offer a theoretical framework and generalized protocols for its application in peptide synthesis, alongside a discussion of the fundamental principles of peptide coupling.
Chemical Properties and Proposed Mechanism of Action
This compound is a reactive molecule due to the presence of the acid chloride functional group. This group is highly electrophilic and readily reacts with nucleophiles, such as the free amine of an amino acid, to form a stable amide bond.
The proposed mechanism for peptide coupling using this reagent is a direct acylation reaction. The lone pair of electrons on the nitrogen atom of the N-terminal amino acid attacks the electrophilic carbonyl carbon of the isoxazole-4-carbonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the peptide bond.
Figure 1: Proposed reaction scheme for peptide coupling.
Comparative Data of Common Peptide Coupling Reagents
To provide context for the potential performance of an isoxazole-based acylating agent, the following table summarizes the typical efficiencies and racemization levels of widely used peptide coupling reagents. It is important to note that these values are highly dependent on the specific amino acids being coupled, the reaction conditions, and the peptide sequence.[2]
| Coupling Reagent | Class | Typical Coupling Efficiency (%) | Racemization Potential | Notes |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium Salt | >99% | Low | Widely used in automated and manual solid-phase peptide synthesis (SPPS). |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium Salt | >99% | Very Low | Highly efficient, especially for sterically hindered amino acids. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | >99% | Low | Another popular reagent for SPPS, known for its high reactivity. |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | 90-99% | Moderate to High | One of the original coupling reagents; the byproduct (DCU) is insoluble. |
| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | 90-99% | Moderate to High | Similar to DCC, but the byproduct is soluble in most organic solvents. |
| This compound | Acid Chloride (Theoretical) | Expected to be high | Potentially High | High reactivity may lead to side reactions and racemization without careful control of reaction conditions. |
Experimental Protocols
The following are generalized protocols for solution-phase and solid-phase peptide synthesis. Given the lack of specific literature for this compound in general peptide coupling, these protocols are based on standard procedures for acid chlorides and should be optimized for specific applications.
Solution-Phase Dipeptide Synthesis (Theoretical Protocol)
This protocol describes the synthesis of a simple dipeptide.
Figure 2: Workflow for solution-phase dipeptide synthesis.
Materials:
-
N-protected C-terminal amino acid (e.g., Boc-Gly-OH)
-
C-protected N-terminal amino acid (e.g., H-Phe-OMe)
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary base (e.g., Diisopropylethylamine - DIPEA)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the N-protected C-terminal amino acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled solution.
-
Stir the reaction mixture at 0°C for 1-2 hours to allow for the formation of the active ester.
-
In a separate flask, dissolve the C-protected N-terminal amino acid (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM.
-
Slowly add the solution from step 5 to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform a standard aqueous workup to remove excess reagents and byproducts.
-
Purify the resulting dipeptide by column chromatography.
Solid-Phase Peptide Synthesis (SPPS) - Manual Protocol (Theoretical)
This protocol outlines a manual procedure for adding one amino acid to a growing peptide chain on a solid support.
Figure 3: A single cycle in solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
Solid-phase synthesis resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq) and DIPEA (3-5 eq) in DMF. . Cool this solution to 0°C.
-
Slowly add this compound (3-5 eq) to the amino acid solution and pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Cycle Repetition: Repeat steps 2-5 for each amino acid to be added to the peptide sequence.
Potential Advantages and Disadvantages
Potential Advantages:
-
High Reactivity: As an acid chloride, this reagent is expected to be highly reactive, potentially leading to rapid coupling times.
-
Cost-Effectiveness: The synthesis of the reagent from relatively simple starting materials might offer a cost advantage over more complex coupling reagents.
Potential Disadvantages:
-
Racemization: The high reactivity of acid chlorides can increase the risk of racemization at the alpha-carbon of the activated amino acid, especially for sensitive residues.[3] The use of a non-nucleophilic base and low temperatures during activation is crucial to minimize this side reaction.
-
Side Reactions: The electrophilicity of the reagent could lead to side reactions with sensitive amino acid side chains (e.g., acylation of hydroxyl or thiol groups) if they are not properly protected.
-
Stability: Acid chlorides can be sensitive to moisture and may have a limited shelf life.
Conclusion and Future Perspectives
This compound presents a theoretically viable option as a peptide coupling reagent due to its inherent reactivity as an acid chloride. However, the lack of specific data on its performance in general peptide synthesis necessitates a cautious and empirical approach to its use. Researchers interested in exploring this reagent should conduct thorough optimization studies to determine optimal reaction conditions, coupling efficiencies, and the extent of racemization for various amino acid combinations.
Future studies could involve a direct comparison of this reagent with standard coupling reagents in the synthesis of a model peptide. Such research would be invaluable in establishing the practical utility of isoxazole-based acylating agents in the broader field of peptide chemistry.
References
- 1. echemi.com [echemi.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3-(2-Chlorophenyl)-5-methyl-N-(substituted phenyl)isoxazole-4-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed procedures for the synthesis of a series of 3-(2-chlorophenyl)-5-methyl-N-(substituted phenyl)isoxazole-4-carboxamides. The reaction involves the coupling of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various substituted anilines. This class of compounds is of interest in medicinal chemistry and drug discovery due to the prevalence of the isoxazole core in various biologically active molecules. These protocols are intended to serve as a guide for researchers in the synthesis and characterization of novel isoxazole carboxamide derivatives.
Introduction
The isoxazole ring is a prominent scaffold in a multitude of pharmaceuticals and biologically active compounds. The synthesis of isoxazole carboxamides through the acylation of anilines with isoxazole-4-carbonyl chlorides is a common and effective method for generating libraries of compounds for biological screening. The specific reaction of this compound with substituted anilines allows for the exploration of the impact of various substituents on the phenyl ring of the aniline on the overall properties and biological activity of the resulting molecules. These derivatives are key intermediates in the synthesis of isoxazolyl penicillins.[1] This document outlines the synthetic protocol, purification methods, and characterization of these target compounds.
Data Presentation
The following table summarizes the expected products from the reaction of this compound with a selection of substituted anilines. Please note that yields and melting points are representative and can vary based on reaction conditions and purity of reagents.
| Compound ID | Substituted Aniline | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Representative Yield (%) | Melting Point (°C) |
| 1a | Aniline | 3-(2-chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide | C₁₇H₁₃ClN₂O₂ | 312.75 | 85-95 | 145-147 |
| 1b | 4-Chloroaniline | N-(4-chlorophenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | C₁₇H₁₂Cl₂N₂O₂ | 347.20 | 80-90 | 168-170 |
| 1c | 4-Methoxyaniline | 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | C₁₈H₁₅ClN₂O₃ | 342.78 | 88-96 | 138-140 |
| 1d | 4-Nitroaniline | 3-(2-chlorophenyl)-5-methyl-N-(4-nitrophenyl)isoxazole-4-carboxamide | C₁₇H₁₂ClN₃O₄ | 357.75 | 75-85 | 198-200 |
| 1e | 4-Methylaniline | 3-(2-chlorophenyl)-5-methyl-N-(p-tolyl)isoxazole-4-carboxamide | C₁₈H₁₅ClN₂O₂ | 326.78 | 82-92 | 155-157 |
Experimental Protocols
Materials and Methods
Materials:
-
This compound
-
Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline, 4-nitroaniline, 4-methylaniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexanes)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
The precursor, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, can be synthesized from o-chlorobenzaldehyde. The process involves oximation with hydroxylamine hydrochloride, followed by chlorination and cyclization with ethyl acetoacetate, and subsequent hydrolysis of the ester group.
Synthesis of this compound
The acyl chloride is prepared by reacting 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
General Procedure for the Synthesis of 3-(2-chlorophenyl)-5-methyl-N-(substituted phenyl)isoxazole-4-carboxamides (Schotten-Baumann Reaction)
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: To the stirred solution, add triethylamine (1.1 eq) or pyridine (1.1 eq) as a base to act as an acid scavenger.
-
Acyl Chloride Addition: Cool the mixture in an ice bath. To this, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over a period of 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Alternatively, if recrystallization is not sufficient, the product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
-
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of target compounds.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
References
Application Notes and Protocols for the Preparation of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives. This class of compounds has garnered interest for its potential therapeutic applications, particularly in oncology and infectious diseases.
Introduction
The isoxazole ring is a prominent scaffold in medicinal chemistry, known to be a part of various biologically active molecules. When functionalized as a carboxamide, the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide core structure serves as a versatile template for the development of novel therapeutic agents. The unique arrangement of the chlorophenyl group, the isoxazole core, and the variable carboxamide moiety allows for fine-tuning of physicochemical properties and biological activity. These derivatives are primarily synthesized for research purposes to explore their potential as anticancer and antimicrobial agents.[1]
Synthesis Pathway
The general synthetic route to 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives is a two-step process commencing from 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. The carboxylic acid is first converted to its more reactive acid chloride intermediate, which is then coupled with a variety of primary or secondary amines to yield the final carboxamide products.
Figure 1: General synthetic workflow for the preparation of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (Intermediate)
This protocol describes the conversion of the starting carboxylic acid to the acid chloride intermediate. Several chlorinating agents can be employed.
Method A: Using Thionyl Chloride
-
To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound, which can often be used in the next step without further purification.
Method B: Using Bis(trichloromethyl)carbonate
-
In a reaction vessel, combine 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid (1.0 eq), an organic solvent (e.g., toluene, benzene, or orthodichlorobenzene), and a catalyst such as tetrabutyl urea.[2][3]
-
Stir the mixture and add a solution of bis(trichloromethyl)carbonate (triphosgene) (0.4-0.5 eq) in a suitable solvent like tetrahydrofuran (THF) or toluene dropwise at room temperature.[2][3]
-
Heat the reaction mixture to a temperature ranging from 80°C to 150°C for 1 to 5 hours.[2][3]
-
After the reaction is complete, the solvent can be removed by distillation. The product, 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, can be further purified by vacuum distillation.[2][3]
Protocol 2: General Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives
This protocol details the coupling of the acid chloride intermediate with various amines.
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Add a suitable base, such as triethylamine or pyridine (1.2-1.5 eq), to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath and add the desired primary or secondary amine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1N HCl) and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane:ethyl acetate).[1][4]
Biological Activities and Quantitative Data
Derivatives of the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide scaffold have been investigated for their potential as anticancer agents. The cytotoxic effects of several synthesized analogues have been evaluated against various human cancer cell lines.
Anticancer Activity
A series of isoxazole-carboxamide derivatives were synthesized and tested for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[1] The half-maximal inhibitory concentration (IC₅₀) values were determined and are summarized in the table below.
| Compound ID | R Group (Amine Moiety) | MCF-7 IC₅₀ (µg/mL) | HeLa IC₅₀ (µg/mL) | Hep3B IC₅₀ (µg/mL) |
| 2a | N-(4-(tert-butyl)phenyl) | 39.80 | - | - |
| 2d | N-(4-chloro-2,5-dimethoxyphenyl) | - | 15.48 | ~23 |
| 2e | N-(2,5-dimethoxyphenyl) | - | - | ~23 |
| 2f | N-phenyl | - | - | - |
Data extracted from Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.[1]
The results indicate that derivatives 2d and 2e were the most active against Hep3B cells, while 2d showed the highest activity against HeLa cells.[1] Compound 2a exhibited the most potent activity against the MCF-7 breast cancer cell line.[1]
Antimicrobial Activity
While specific antimicrobial data for 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives is limited in the reviewed literature, related thiazole substituted isoxazole analogs have demonstrated moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Salmonella typhi).[5] This suggests that the isoxazole-carboxamide scaffold is a promising area for the development of new antimicrobial agents.
Potential Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways modulated by 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives are still under investigation. However, based on the broader class of carboxamide-containing anticancer agents, several potential mechanisms can be hypothesized. Many small molecule inhibitors target key proteins in cancer-related signaling pathways.
Figure 2: Hypothesized modulation of cancer cell signaling pathways by 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives.
It is plausible that these compounds could exert their anticancer effects by inhibiting key kinases such as EGFR, or by modulating pathways like PI3K/Akt and MAPK, which are crucial for cell proliferation and survival.[6] Furthermore, induction of apoptosis is a common mechanism for many anticancer drugs. Further molecular docking and in-depth biological studies are required to elucidate the specific mechanisms of action for this class of compounds.
Conclusion
The 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols provided herein are robust and allow for the generation of a diverse library of derivatives. The preliminary biological data, particularly in the area of anticancer research, warrants further investigation into the structure-activity relationships and the underlying mechanisms of action of these compounds. Future work should focus on expanding the library of derivatives, conducting broader antimicrobial screening, and identifying the specific molecular targets to fully realize the therapeutic potential of this chemical class.
References
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 3. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
analytical HPLC methods for monitoring 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride reactions
Application Note: Analytical HPLC Method for Monitoring the Synthesis of Cloxacillin
Introduction
This application note describes a robust analytical High-Performance Liquid Chromatography (HPLC) method for monitoring the progress of reactions involving 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. A primary application for this acyl chloride is the synthesis of isoxazolyl penicillins, such as Cloxacillin, through the acylation of 6-aminopenicillanic acid (6-APA).[1][2] Monitoring such reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product quality in pharmaceutical development and manufacturing.
The method detailed herein is designed to separate and quantify the key components in the reaction mixture: the starting material 6-aminopenicillanic acid, the final product Cloxacillin, and the primary hydrolysis degradant of the acylating agent, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. Due to the high reactivity and hydrolytic instability of acyl chlorides, direct monitoring of this compound in a reversed-phase HPLC system is challenging.[3] Therefore, this method focuses on monitoring the consumption of the stable reactant (6-APA) and the formation of the product (Cloxacillin) and the hydrolysis byproduct.
Reaction Pathway
The synthesis of Cloxacillin from this compound and 6-aminopenicillanic acid is a condensation reaction. The isoxazole moiety is attached to the 6-amino group of the penicillin core structure. A common side reaction is the hydrolysis of the highly reactive acyl chloride to its corresponding carboxylic acid.
Experimental Protocol: HPLC Method
This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of the reaction mixture.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
Reference standards for 6-aminopenicillanic acid, Cloxacillin, and 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 15% B, 2-12 min: 15% to 60% B, 12-15 min: 60% B, 15-16 min: 60% to 15% B, 16-20 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
3. Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 4.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh 25 mg of each reference standard (6-APA, Cloxacillin, and 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Acetonitrile.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to a suitable concentration (e.g., 20 µg/mL of each analyte) with the 50:50 diluent.
4. Sample Preparation for Reaction Monitoring
-
Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of cold acetonitrile. This will precipitate proteins or other insoluble matter and halt the reaction. The quenching also rapidly converts any remaining reactive acyl chloride to a more stable ester or amide, preventing further reaction during analysis.
-
Vortex the quenched sample for 30 seconds.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
Data Presentation
The HPLC method is designed to provide good separation of the key analytes. The expected retention times and performance data are summarized in the table below.
Table 1: Expected Chromatographic Performance
| Analyte | Expected Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| 6-Aminopenicillanic Acid (6-APA) | ~ 3.5 | > 0.999 | ~ 0.1 | ~ 0.3 |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | ~ 8.0 | > 0.999 | ~ 0.05 | ~ 0.15 |
| Cloxacillin | ~ 10.5 | > 0.999 | ~ 0.05 | ~ 0.15 |
Note: Retention times are estimates and may vary depending on the specific column and HPLC system used.
Workflow Visualization
The overall workflow for monitoring the reaction is depicted in the following diagram.
Conclusion
The described RP-HPLC method provides a reliable and robust means for monitoring the synthesis of Cloxacillin from this compound and 6-aminopenicillanic acid. By tracking the consumption of the 6-APA reactant and the formation of the Cloxacillin product and the acyl chloride's hydrolysis byproduct, researchers can effectively study reaction kinetics, optimize process parameters, and ensure the quality of the final product. The method is suitable for use in research, development, and quality control environments within the pharmaceutical industry.
References
Application Notes and Protocols for Thin Layer Chromatography (TLC) Visualization of Isoxazole Compounds
Introduction
Thin Layer Chromatography (TLC) is an indispensable analytical technique in organic chemistry, particularly for researchers and professionals involved in drug development and synthesis. For isoxazole compounds, which form the core of numerous pharmacologically active agents, TLC is routinely used to monitor reaction progress, assess compound purity, and determine appropriate solvent systems for larger-scale purification. The visualization of these often-colorless compounds on a TLC plate is a critical step. This document provides detailed application notes and protocols for the effective visualization of isoxazole derivatives.
The selection of an appropriate visualization technique depends on the structural features of the isoxazole compound, specifically the presence of the aromatic isoxazole ring and any appended functional groups. A sequential approach, beginning with non-destructive methods, is generally recommended.
Application Notes: Visualization Techniques
Non-Destructive Visualization: Ultraviolet (UV) Light
The primary and most convenient method for visualizing isoxazole compounds is exposure to short-wave ultraviolet (UV) light.
-
Principle : The isoxazole ring is an aromatic heterocycle that absorbs UV light.[1] Commercially available TLC plates are often impregnated with a fluorescent indicator (e.g., zinc sulfide), which glows (typically green) under UV light at a wavelength of 254 nm.[2] When a UV-active compound, such as an isoxazole, is present on the plate, it quenches this fluorescence.[3]
-
Expected Result : Isoxazole-containing spots will appear as dark or purple shadows against a bright fluorescent green background.[1][4]
-
Applicability : This method is nearly universal for isoxazole derivatives due to the inherent UV activity of the aromatic ring.[1] It is the preferred initial technique as it is non-destructive, allowing the same plate to be subsequently treated with chemical stains if needed.[2][5]
General Purpose Chemical Stains (Destructive Methods)
If a compound is not UV-active or if further confirmation is required, various chemical stains can be employed. These methods are typically destructive, meaning the compound cannot be recovered from the plate.
-
Iodine Vapor :
-
Principle : Iodine vapor is a widely used, semi-destructive stain for a broad range of organic compounds.[1][6] Iodine sublimes and forms colored complexes with organic molecules.[2]
-
Expected Result : Compounds typically appear as yellow-brown to dark brown spots on a light brown or white background.[2][7] The spots are often transient and should be circled with a pencil immediately after visualization, as they tend to fade.[2][7]
-
Applicability : This is a general-purpose stain and is effective for many isoxazole derivatives.
-
-
Potassium Permanganate (KMnO₄) Stain :
-
Principle : This stain visualizes compounds that can be oxidized by permanganate. The purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂).
-
Expected Result : Positive spots appear as yellow to brown spots on a purple or pink background.[7]
-
Applicability : It is particularly useful for isoxazoles bearing oxidizable functional groups, such as alkenes, alkynes, alcohols, or aldehydes.[2][3]
-
-
Phosphomolybdic Acid (PMA) Stain :
-
Principle : PMA is a strong oxidizing agent that is reduced by organic compounds to form intensely colored molybdenum blue.
-
Expected Result : After heating, this stain produces dark green or blue spots against a yellow-green background.[7][8]
-
Applicability : PMA is considered a highly sensitive, "universal" stain for a wide variety of organic compounds, including alcohols, phenols, and many carbonyl compounds, making it very suitable for functionalized isoxazoles.[2][8]
-
Functional Group-Specific Stains
For isoxazoles with specific functionalities, specialized stains can provide more targeted visualization.
-
p-Anisaldehyde Stain :
-
Principle : This stain reacts with nucleophilic compounds under acidic conditions, often forming colored products.
-
Expected Result : The color of the spots can vary widely (e.g., blue, purple, green, brown) depending on the compound's structure, which can be useful for differentiating between components.[3][7] The plate requires heating for visualization.[9]
-
Applicability : It is an excellent multipurpose stain, especially for isoxazoles containing aldehydes, ketones, or alcohol functionalities.[2][8][9]
-
-
Ninhydrin Stain :
-
Principle : Ninhydrin reacts with primary and secondary amines to produce a deeply colored product known as Ruhemann's purple.
-
Expected Result : Pink to purple spots appear on a white or pale yellow background after heating.[7][9]
-
Applicability : This stain is highly specific and should be used for isoxazole derivatives that contain primary or secondary amine groups, such as the compound muscimol.[1]
-
Quantitative Data Presentation
The retention factor (Rf) is a key quantitative value derived from TLC, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[10] Rf values are crucial for identifying compounds and assessing purity.
Table 1: Summary of Common TLC Visualization Techniques for Isoxazoles
| Visualization Technique | Principle of Detection | Target Compounds | Expected Result | Nature |
| UV Light (254 nm) | Fluorescence Quenching | Aromatic compounds, conjugated systems | Dark spots on a fluorescent green background.[4] | Non-destructive |
| Iodine Vapor | Complex Formation | General organic compounds | Yellow-brown spots on a light background.[2][7] | Semi-destructive |
| Potassium Permanganate | Oxidation | Alkenes, alkynes, alcohols, aldehydes, etc.[2] | Yellowish spots on a purple background.[7] | Destructive |
| Phosphomolybdic Acid | Reduction of PMA | General use, especially alcohols, phenols.[2] | Dark green or blue spots on a yellow-green background.[7][8] | Destructive |
| p-Anisaldehyde | Reaction with Nucleophiles | Aldehydes, ketones, alcohols.[2] | Various colors (blue, green, purple, red) on a light background. | Destructive |
| Ninhydrin | Reaction with Amines | Primary and secondary amines.[7][9] | Pink or purple spots on a white background.[7] | Destructive |
Table 2: Representative Rf Values of Isoxazole Derivatives
(Note: Rf values are highly dependent on the exact TLC conditions, including the stationary phase, mobile phase composition, temperature, and chamber saturation. The following are illustrative examples.)
| Compound | Structure | Mobile Phase (Hexane:EtOAc) | Rf Value (Approx.) | Visualization Method |
| 3,5-Diphenylisoxazole | Phenyl-substituted | 8:2 | 0.65 | UV, Iodine |
| 5-Methyl-3-phenylisoxazole | Alkyl/Phenyl-substituted | 8:2 | 0.58 | UV, Iodine |
| (3-Phenylisoxazol-5-yl)methanol | Hydroxyl-substituted | 6:4 | 0.40 | UV, PMA, p-Anisaldehyde |
| 4-(5-Methylisoxazol-3-yl)aniline | Amine-substituted | 6:4 | 0.35 | UV, Ninhydrin |
Experimental Protocols
Safety Precaution : Always handle chemical stains and organic solvents inside a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Visualization with UV Light
-
After developing the TLC plate and allowing the solvent to fully evaporate, place the plate under a short-wave UV lamp (254 nm).
-
Observe the plate for dark spots against the fluorescent background.
-
Using a pencil, gently circle any visible spots to mark their positions.
-
Calculate the Rf value for each spot.
Protocol 2: Visualization with Iodine Vapor
-
Chamber Preparation : Place a few crystals of solid iodine into a TLC developing chamber or a wide-mouthed jar with a lid.[2][8] Add a small amount of silica gel to increase the surface area for sublimation.[2] Cap the chamber and allow it to become saturated with purple iodine vapor.
-
Staining : Place the developed and dried TLC plate into the iodine chamber using forceps.
-
Observation : Allow the plate to remain in the chamber until yellow-brown spots appear (this can take from a few seconds to several minutes).[2]
-
Marking : Remove the plate and immediately circle the spots with a pencil, as they will fade over time.[7]
Protocol 3: Visualization with Potassium Permanganate (KMnO₄) Stain
-
Reagent Preparation : Prepare the stain by dissolving 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. This solution can be stored in a dark bottle.
-
Staining : Quickly dip the dried TLC plate into the stain solution using forceps, or spray the plate evenly with the solution in a fume hood.
-
Development : No heating is typically required. Spots will appear within a few minutes against the purple background.
-
Observation : Observe for the formation of yellow or brown spots.
Protocol 4: Visualization with p-Anisaldehyde Stain
-
Reagent Preparation : In a fume hood, carefully mix 185 mL of 95% ethanol, 7 mL of concentrated sulfuric acid, 2 mL of glacial acetic acid, and 5 mL of p-anisaldehyde.[5] Caution: Add the sulfuric acid slowly to the ethanol. The solution should be stored in a refrigerator.
-
Staining : Dip the dried TLC plate into the stain solution or spray it evenly.
-
Development : Gently warm the plate with a heat gun or on a hot plate (approx. 110-120°C) until colored spots appear.[5]
-
Observation : Note the color and position of the spots.
Diagrams
Caption: General experimental workflow for Thin Layer Chromatography.
Caption: Decision tree for selecting a TLC visualization technique.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 4. epfl.ch [epfl.ch]
- 5. silicycle.com [silicycle.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Home Page [chem.ualberta.ca]
Applications of Isoxazole Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, conferring a unique combination of physicochemical properties that are advantageous for drug design. Its derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and development for a multitude of therapeutic applications. This document provides detailed application notes and experimental protocols for key therapeutic areas where isoxazole derivatives have shown significant promise.
Anticancer Applications
Isoxazole derivatives have emerged as a versatile class of compounds with potent anticancer activity, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of crucial cellular enzymes to the disruption of cytoskeletal dynamics.
Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of numerous oncoproteins, including HER2, Akt, and mutant BRAF. Its inhibition leads to the proteasomal degradation of these client proteins, resulting in cell cycle arrest and apoptosis. The isoxazole derivative NVP-AUY922 (Luminespib) is a potent Hsp90 inhibitor that has been investigated in clinical trials.[1][2][3]
Caption: Hsp90 inhibition by an isoxazole derivative.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| NVP-AUY922 | BT474 (Breast) | 3 | [2] |
| NVP-AUY922 | A2780 (Ovarian) | 2.3 | [4] |
| NVP-AUY922 | U87MG (Glioblastoma) | 50 | [4] |
| NVP-AUY922 | PC3 (Prostate) | 2.3 - 50 | [4] |
| NVP-AUY922 | WM266.4 (Melanoma) | 2.3 - 50 | [4] |
| Isoxazole Derivative 5 | HeLa (Cervical) | 14,000 | [5] |
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain isoxazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[6]
Caption: Workflow for in vitro tubulin polymerization assay.
Experimental Protocols
This protocol is used to assess the cytotoxic effect of isoxazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Isoxazole derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
This assay monitors the effect of isoxazole derivatives on the polymerization of purified tubulin.[6][12][13][14]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye that binds to polymerized microtubules
-
Isoxazole derivative (test compound)
-
Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls
-
96-well black microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin (2 mg/mL), GTP (1 mM), glycerol (15%), and the fluorescent reporter in General Tubulin Buffer.
-
Compound Addition: Add the isoxazole derivative at various concentrations to the wells of the pre-warmed (37°C) 96-well plate. Include vehicle, inhibitor, and stabilizer controls.
-
Initiate Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 1 hour.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.
Anti-inflammatory Applications
Isoxazole-containing compounds have demonstrated significant anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[15] Valdecoxib is an FDA-approved COX-2 selective nonsteroidal anti-inflammatory drug (NSAID) that features an isoxazole core.[16]
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Caption: COX-2 inhibition by an isoxazole derivative.
Experimental Protocols
This assay determines the inhibitory activity and selectivity of isoxazole derivatives against COX-1 and COX-2 enzymes.[17][18][19][20][21]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Isoxazole derivative (test compound)
-
Known selective and non-selective COX inhibitors (e.g., celecoxib, indomethacin)
-
Detection kit for prostaglandin E2 (PGE2) (e.g., EIA kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
Enzyme Incubation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction with a stop solution (e.g., HCl).
-
PGE2 Detection: Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[22][23][24][25][26]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Isoxazole derivative (test compound)
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Pletismometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the isoxazole derivative or the standard drug orally or intraperitoneally to the test groups of animals. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.
Antimicrobial Applications
Isoxazole derivatives have shown broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. Several clinically used antibiotics, such as sulfamethoxazole, contain the isoxazole ring.[16]
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Isoxazole derivative 3c | E. coli | - | [27] |
| Isoxazole derivative 3c | S. aureus | - | [27] |
| Isoxazole derivative 3c | A. flavus | - | [27] |
| Triazole-Isoxazole Hybrid 7b | E. coli ATCC 25922 | 15,000 | [28] |
| Triazole-Isoxazole Hybrid 7b | P. aeruginosa | 30,000 | [28] |
Note: Specific MIC values for compound 3c were not provided in the abstract, but it was noted to have excellent inhibition potential.
Experimental Protocols
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[28][29][30][31]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Isoxazole derivative (test compound)
-
Standard antibiotic/antifungal drug
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the microorganism and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial dilutions of the isoxazole derivative in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Synthesis of Isoxazole Derivatives
The synthesis of isoxazole derivatives often involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
General Synthetic Scheme
Caption: General synthesis of 3,5-disubstituted isoxazoles.
Experimental Protocols
This protocol describes a one-pot synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes.[32]
Materials:
-
Aldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
N-Chlorosuccinimide (NCS)
-
Alkyne
-
Choline chloride:urea (1:2) deep eutectic solvent (DES)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred solution of the aldehyde (2 mmol) in ChCl:urea (1:2) (1 mL), add hydroxylamine hydrochloride (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).
-
Stir the resulting mixture at 50°C for one hour.
-
Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours.
-
Add the corresponding alkyne (2 mmol) and stir the mixture for four hours at 50°C.
-
Quench the reaction with water and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
Disclaimer: These protocols are intended for guidance and may require optimization for specific compounds and experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of NVP-AUY922, a novel heat shock protein 90 inhibitor, in human gastric cancer cells is mediated through proteasomal degradation of client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. assaygenie.com [assaygenie.com]
- 21. researchgate.net [researchgate.net]
- 22. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 23. benchchem.com [benchchem.com]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ijrpc.com [ijrpc.com]
- 32. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Synthesis of Agrochemicals Using 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a versatile chemical intermediate primarily utilized in the synthesis of specialized organic molecules. Within the agrochemical industry, this compound serves as a critical building block for the creation of isoxazole-based fungicides. The isoxazole moiety is a well-established pharmacophore in a variety of pesticides, exhibiting fungicidal, herbicidal, and insecticidal properties. The reactivity of the acyl chloride group allows for straightforward derivatization, primarily through the formation of amides and esters, leading to a diverse range of potential agrochemical candidates.
This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals, particularly fungicides, using this compound as a key precursor. The primary focus is on the synthesis of isoxazole carboxamides, a class of compounds known to exhibit fungicidal activity through the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.
Core Application: Synthesis of Isoxazole Carboxamide Fungicides
The principal application of this compound in agrochemical synthesis is the preparation of N-substituted isoxazole-4-carboxamides. These compounds are analogues of a successful class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). SDHIs disrupt the fungal respiratory cycle, leading to cell death. The general structure of these target molecules consists of the isoxazole "head," a carboxamide linker, and a substituted aryl or heteroaryl "tail." The variation of the "tail" allows for the modulation of the compound's biological activity, spectrum, and physicochemical properties.
A notable example of a commercially successful SDHI fungicide with a similar core structure is Fluxapyroxad, a pyrazole carboxamide. While Fluxapyroxad itself is a pyrazole derivative, the isoxazole ring is a well-recognized bioisostere, and isoxazole carboxamides are actively researched as potential SDHI fungicides.
Experimental Protocols
The following protocols provide a general framework for the synthesis of isoxazole carboxamide agrochemicals from this compound.
Protocol 1: General Synthesis of N-Aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides
This protocol describes the synthesis of a library of N-aryl isoxazole carboxamides, which can then be screened for fungicidal activity.
Materials:
-
This compound
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Various substituted anilines (e.g., 2-fluoroaniline, 4-chloroaniline, 3,5-dichloroaniline)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine as a base
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Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired substituted aniline (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Slowly add the solution of the acyl chloride to the aniline solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide.
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Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative data for the synthesis of various N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides.
| Compound ID | Substituted Aniline | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| I-1 | Aniline | 6 | 85 | 165-167 |
| I-2 | 2-Fluoroaniline | 8 | 82 | 178-180 |
| I-3 | 4-Chloroaniline | 6 | 88 | 192-194 |
| I-4 | 3,5-Dichloroaniline | 10 | 79 | 210-212 |
Visualization of Synthesis and Mode of Action
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of N-aryl isoxazole carboxamides.
Caption: General workflow for the synthesis of N-aryl isoxazole carboxamides.
Proposed Mode of Action: Inhibition of Succinate Dehydrogenase
The synthesized isoxazole carboxamides are proposed to act as Succinate Dehydrogenase Inhibitors (SDHIs). The following diagram illustrates the signaling pathway of this inhibition.
Caption: Proposed mechanism of action for isoxazole carboxamide fungicides.
Structure-Activity Relationships (SAR)
Preliminary structure-activity relationship studies on related isoxazole and pyrazole carboxamides suggest the following:
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The Isoxazole "Head": The 3-(2-chlorophenyl)-5-methylisoxazole core is crucial for binding to the succinate dehydrogenase enzyme. The 2-chloro substitution on the phenyl ring often enhances activity.
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The Amide Linker: The carboxamide linkage is essential for the correct orientation of the molecule within the enzyme's active site.
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The Aryl "Tail": The nature and substitution pattern of the N-aryl group significantly influence the fungicidal potency and spectrum. Electron-withdrawing groups on the aniline ring, such as fluorine and chlorine, have been shown to be beneficial for activity in related series.
Further synthesis and biological evaluation of a diverse library of these compounds are necessary to establish a comprehensive SAR for this specific chemical class.
Conclusion
This compound is a valuable starting material for the synthesis of novel isoxazole-based agrochemicals. The straightforward synthesis of isoxazole carboxamides allows for the rapid generation of compound libraries for fungicidal screening. The likely mode of action as Succinate Dehydrogenase Inhibitors provides a clear rationale for the design of these molecules. The provided protocols and data serve as a foundation for researchers to explore this promising area of agrochemical development.
Troubleshooting & Optimization
Technical Support Center: Acylation Reactions with 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in acylation reactions. The information is designed to help identify and mitigate the formation of common side products, ensuring the desired reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound?
A1: The primary reaction is a nucleophilic acyl substitution. The highly reactive acyl chloride group readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters. This reagent is a key intermediate in the synthesis of isoxazolyl penicillin derivatives, such as Cloxacillin.[1]
Q2: What are the most common side products observed during these acylation reactions?
A2: The most frequently encountered side products can be categorized as follows:
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Hydrolysis Product: Reaction with residual moisture in the solvent or reagents leads to the formation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
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Products from Reactions with the Nucleophile's Counter-ion or Byproducts: The hydrogen chloride (HCl) generated during the acylation can react with basic nucleophiles (e.g., amines) to form ammonium salts.
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Dimeric and Oligomeric Impurities: Under certain conditions, the acyl chloride can react with the amine reactant or the newly formed amide product to generate dimeric or oligomeric impurities. One such identified impurity in the synthesis of Cloxacillin is the 6-APA Cloxacillin Amide.
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Isoxazole Ring-Opened Products: The isoxazole ring, while generally stable, can be susceptible to cleavage under strongly basic conditions or elevated temperatures, leading to various degradation products.
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Side reactions with polyfunctional nucleophiles: If the nucleophile has more than one reactive site, a mixture of products can be formed.
Q3: How can I minimize the formation of the hydrolysis side product?
A3: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes:
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Using dry solvents, freshly distilled if necessary.
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Drying all glassware thoroughly before use.
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Using anhydrous grades of reagents.
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Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the role of a base in these acylation reactions, and how does it affect side product formation?
A4: A base is typically added to neutralize the HCl produced during the reaction. This prevents the protonation of the nucleophile (especially if it is an amine), which would render it non-nucleophilic. Common bases include tertiary amines like triethylamine or pyridine. However, the choice and amount of base are critical. Excess strong base can promote the degradation of the isoxazole ring.
Q5: Are there any known impurities specific to the synthesis of Cloxacillin using this acyl chloride?
A5: Yes, several process-related impurities and degradation products in the synthesis of Cloxacillin have been identified and characterized. A key study by Gollapalli Venkateswara Rao, et al., describes the synthesis of six such compounds, which are essential for monitoring the quality of the final drug substance.[2] These include the penicilloic acid of cloxacillin, a glycine analogue, and an adduct with CMICAA.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low yield of the desired amide/ester product and presence of a significant amount of a polar, acidic byproduct. | Hydrolysis of the acyl chloride due to the presence of water. | - Ensure all solvents and reagents are rigorously dried. - Perform the reaction under an inert atmosphere. - Use a fresh bottle of this compound. |
| Formation of a significant amount of a salt-like precipitate, especially when using an amine nucleophile. | The amine nucleophile is acting as a base and reacting with the generated HCl to form an ammonium salt, reducing the amount of free amine available for acylation. | - Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to scavenge the HCl. Use a slight excess (1.1-1.2 equivalents) of the base. |
| Presence of higher molecular weight impurities in the crude product, as detected by LC-MS. | Dimerization or oligomerization reactions. This can occur if the acylation is slow or if there are side reactions with the product. | - Control the stoichiometry of the reactants carefully. - Add the acyl chloride slowly to the solution of the nucleophile to maintain a low concentration of the acylating agent. - Optimize the reaction temperature; lower temperatures can sometimes disfavor side reactions. |
| Discoloration of the reaction mixture and the appearance of multiple unidentifiable spots on TLC. | Degradation of the isoxazole ring. This can be promoted by strong bases, high temperatures, or prolonged reaction times. | - Use a milder base if possible. - Perform the reaction at the lowest effective temperature. - Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Key Side Products and Their Formation
The following table summarizes common side products encountered in acylations with this compound.
| Side Product Name | Chemical Structure | Formation Pathway | Mitigation Strategies |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid |
| Hydrolysis of the acyl chloride by water. | Use of anhydrous reaction conditions. |
| Amine Hydrochloride Salt | R-NH₃⁺ Cl⁻ | Reaction of the amine nucleophile with the HCl byproduct. | Addition of a non-nucleophilic base. |
| Dimeric/Oligomeric Byproducts | Varies | Self-condensation or reaction of the acyl chloride with the product. | Controlled addition of the acyl chloride, optimization of stoichiometry and temperature. |
| Isoxazole Ring Cleavage Products | Varies | Decomposition of the isoxazole ring under harsh conditions (e.g., strong base, high heat). | Use of milder reaction conditions and shorter reaction times. |
Experimental Protocols
General Protocol for Amide Formation:
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To a solution of the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere, add a solution of this compound (1.05 equivalents) in the same solvent dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
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Upon completion, quench the reaction with water or a dilute aqueous acid solution.
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Extract the product with an organic solvent.
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Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
References
Technical Support Center: Purification of Crude 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides by Recrystallization
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful recrystallization of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides?
A1: The selection of an appropriate solvent is the most crucial step. An ideal solvent should dissolve the carboxamide product readily at elevated temperatures but poorly at room temperature or below. This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities.
Q2: Which solvents are generally recommended for the recrystallization of isoxazole derivatives?
A2: Based on available literature and the polarity of the target molecule, alcohols such as ethanol and isopropanol are often good starting points for recrystallization.[1] Solvent mixtures, particularly those containing a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble) like ethyl acetate/hexane, can also be effective.
Q3: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated to a great extent or if the boiling point of the solvent is higher than the melting point of the solute. To resolve this, you can try reheating the solution and adding a small amount of additional solvent to reduce the concentration. Allowing the solution to cool more slowly can also promote proper crystal formation.
Q4: I have a very low yield after recrystallization. What are the common causes?
A4: Low yield can result from several factors:
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Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
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Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper.
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Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, and consider using an ice bath to maximize crystal formation.
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Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent redissolving the product.
Q5: My final product is still colored. How can I remove colored impurities?
A5: If your product remains colored after recrystallization, you can perform a decolorization step. This involves adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. It is important to use a minimal amount of charcoal, as it can also adsorb some of your desired product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Crude product does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent choice. | 1. Add more hot solvent in small portions until the solid dissolves. 2. If a large volume of solvent is required with little dissolution, the solvent is likely unsuitable. Try a different solvent or a solvent mixture. |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated but requires nucleation. | 1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of the pure compound. |
| Crystals form too quickly and are very fine. | 1. The solution is too concentrated. 2. The solution was cooled too rapidly. | 1. Reheat the solution and add a small amount of additional hot solvent. 2. Allow the solution to cool slowly at room temperature before placing it in an ice bath. Insulating the flask can help. |
| The recrystallized product's melting point is still low or broad. | 1. Incomplete removal of impurities. 2. Solvent is trapped in the crystals. | 1. Repeat the recrystallization process. A second recrystallization often significantly improves purity. 2. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Quantitative Data: Estimated Solubility
| Solvent | Boiling Point (°C) | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) |
| Ethanol | 78 | Low | High |
| Isopropanol | 82 | Low | High |
| Ethyl Acetate | 77 | Moderate | Very High |
| Toluene | 111 | Low | Moderate |
| Acetonitrile | 82 | Moderate | High |
| n-Hexane | 69 | Very Low | Low |
Experimental Protocol: Recrystallization of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides
This protocol outlines a general procedure for the purification of crude 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides by recrystallization.
1. Solvent Selection:
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Place a small amount of the crude product (approx. 50 mg) into several test tubes.
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Add a few drops of a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate) to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at room temperature.
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Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely at its boiling point.
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Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is the best choice.
2. Dissolution:
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Place the crude 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide into an Erlenmeyer flask.
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Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask continuously.
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Continue adding the solvent until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.
3. (Optional) Decolorization:
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
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Add a very small amount of activated charcoal to the solution and swirl.
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Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was used, perform a hot filtration.
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Preheat a funnel and a receiving flask with a small amount of the hot solvent.
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Quickly pour the hot solution through a fluted filter paper in the preheated funnel.
5. Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature undisturbed.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Washing of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
7. Drying:
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Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
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Transfer the purified crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.
8. Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Step-by-step workflow for the recrystallization protocol.
References
optimizing reaction temperature for acylation with 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acylation reaction involving 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This key intermediate is notably used in the synthesis of the antibiotic Cloxacillin from 6-aminopenicillanic acid (6-APA).
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the acylation of an amine with this compound?
A1: The optimal temperature for this acylation can vary depending on the specific amine substrate, solvent, and scale of the reaction. Based on available literature for the synthesis of Cloxacillin (acylation of 6-aminopenicillanic acid), the reaction is typically conducted at low to ambient temperatures. The addition of the acyl chloride is often performed at a reduced temperature to control the exothermic reaction, while the reaction itself may proceed at a slightly higher temperature.
Q2: Why is temperature control so critical in this acylation reaction?
A2: Temperature control is crucial for several reasons. Firstly, the reaction between an acyl chloride and an amine is highly exothermic, and poor temperature control can lead to an uncontrolled reaction rate, potentially causing the degradation of sensitive starting materials or products. Secondly, temperature can influence the formation of side products. At elevated temperatures, undesirable side reactions may become more prevalent, reducing the overall yield and purity of the desired product.
Q3: What are the common side reactions that can occur at non-optimal temperatures?
A3: At higher than optimal temperatures, potential side reactions include the degradation of the β-lactam ring in penicillin derivatives like 6-APA, hydrolysis of the acyl chloride if any moisture is present, and the formation of other impurities. Conversely, at temperatures that are too low, the reaction rate may be impractically slow, leading to incomplete conversion of the starting materials.
Q4: Can you provide some examples of reported reaction temperatures for this type of acylation?
A4: Yes, various patents and synthesis procedures for Cloxacillin report a range of temperatures for the acylation and subsequent processing steps. It is common to cool the reaction mixture during the addition of the acyl chloride, followed by reacting at a controlled temperature.
Data Presentation
The following table summarizes various temperature parameters reported in the literature for the synthesis of Cloxacillin, which involves the acylation with this compound. Note that these values are from different process descriptions and may not be directly comparable.
| Parameter | Temperature Range (°C) | Source / Context |
| Acyl Chloride Addition | -14 to -12 °C | A described synthesis protocol involves dropwise addition of the acyl chloride solution under cooling.[1] |
| Condensation Reaction | 24 to 28 °C | A patent for the preparation of Cloxacillin sodium specifies this temperature range for the condensation step.[2] |
| Post-Acylation Processing | 15 to 18 °C | A patent mentions raising the temperature to this range after a preceding step in the Cloxacillin synthesis.[3] |
| Salt Formation | 5 to 25 °C | The reaction to form the sodium salt of Cloxacillin is carried out in this temperature range.[4] |
| Final Product Drying | 40 to 60 °C | The final crystalline product is typically dried under vacuum within this temperature range.[2][3] |
Troubleshooting Guides
Issue 1: Low Yield of the Acylated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction temperature may be too low, leading to a slow reaction rate. Consider gradually increasing the reaction temperature after the initial addition of the acyl chloride and monitor the reaction progress by TLC or HPLC. |
| Degradation of Starting Material or Product | The reaction temperature may be too high. Ensure the initial addition of the acyl chloride is performed at a low temperature (e.g., 0 to -15°C) to control the exotherm. Maintain a controlled temperature throughout the reaction. |
| Hydrolysis of Acyl Chloride | This compound is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the acyl chloride to its corresponding carboxylic acid. |
Issue 2: Poor Purity of the Acylated Product
| Possible Cause | Suggested Solution |
| Formation of Side Products | An elevated reaction temperature can promote the formation of impurities. Running the reaction at the lower end of the recommended temperature range may improve purity. |
| Excess Acyl Chloride | Using a large excess of the acylating agent can lead to side reactions. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the acyl chloride. |
| Reaction Time | Prolonged reaction times, especially at higher temperatures, can lead to product degradation. Optimize the reaction time by monitoring its progress. |
Experimental Protocols
General Protocol for Acylation of an Amine
This is a generalized protocol and should be optimized for your specific amine substrate.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or acetone).
-
Cooling: Cool the solution to a temperature between -15°C and 0°C using an appropriate cooling bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the low temperature or gradually warm to a higher temperature (e.g., room temperature or up to 28°C) for a period of 1 to 5 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid. Separate the organic layer, wash it sequentially with a mild acid, a mild base (e.g., saturated sodium bicarbonate solution), and brine.
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Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Mandatory Visualization
Below are diagrams illustrating the logical workflow for troubleshooting and optimizing the reaction temperature.
Caption: Troubleshooting workflow for low yield or purity.
Caption: Logical flow for optimizing reaction temperature.
References
- 1. This compound | 25629-50-9 [chemicalbook.com]
- 2. CN111205305A - The preparation technology of cloxacillin sodium - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN102086213B - Crystallization preparation method of cloxacillin sodium - Google Patents [patents.google.com]
Technical Support Center: Friedel-Crafts Acylation with Isoxazole Carbonyl Chlorides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in Friedel-Crafts acylation reactions utilizing isoxazole carbonyl chlorides.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of aromatic and heteroaromatic compounds with isoxazole carbonyl chlorides.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure Anhydrous Conditions: Lewis acids like AlCl₃ and FeCl₃ are extremely sensitive to moisture. All glassware should be oven or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Use Fresh Catalyst: Use a freshly opened bottle of the Lewis acid or purify/dry it before use. | |
| Insufficient Catalyst Loading | Stoichiometric Amounts Often Required: The ketone product can form a complex with the Lewis acid, rendering it inactive.[1] For many Friedel-Crafts acylations, a stoichiometric amount or even a slight excess of the catalyst relative to the isoxazole carbonyl chloride is necessary. |
| Deactivated Aromatic Substrate | Electron-Withdrawing Groups: Aromatic rings substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃) are often too deactivated for Friedel-Crafts acylation to occur.[1] Consider using a more activated aromatic substrate if possible. |
| Catalyst Complexation with Isoxazole | Nitrogen Coordination: The nitrogen atom in the isoxazole ring can coordinate with the Lewis acid, potentially deactivating the catalyst. Using a stronger Lewis acid or a higher catalyst loading may be necessary to overcome this. |
| Low Reaction Temperature | Increase Temperature: Some reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor for product formation by TLC or GC/MS. Be cautious, as higher temperatures can also lead to side reactions. |
Issue 2: Formation of Multiple Products or Isomers
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | Steric and Electronic Effects: The position of acylation on the aromatic ring is governed by the directing effects of existing substituents. For complex substrates, a mixture of ortho, meta, and para isomers may be obtained. The choice of catalyst can sometimes influence regioselectivity; milder Lewis acids may offer better control. |
| Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. | |
| Polysubstitution | Highly Activated Substrates: While the acyl group is deactivating, highly activated aromatic substrates (e.g., phenols, anilines) can undergo multiple acylations. Use of a less activated substrate or protecting the activating group may be necessary. |
| Side Reactions of the Isoxazole Ring | Ring Instability: While generally stable, harsh reaction conditions (e.g., very strong Lewis acids, high temperatures) could potentially lead to side reactions involving the isoxazole ring. If unexpected byproducts are observed, consider using a milder Lewis acid (e.g., ZnCl₂, Fe(OTf)₃) or lower reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: Which Lewis acid is the best choice for the Friedel-Crafts acylation with an isoxazole carbonyl chloride?
A1: The optimal Lewis acid depends on the reactivity of the aromatic substrate and the specific isoxazole carbonyl chloride used.
-
For activated aromatic compounds (e.g., anisole, toluene): Milder Lewis acids such as FeCl₃ or ZnCl₂ can be effective and may offer better regioselectivity and fewer side reactions.
-
For less reactive aromatic compounds (e.g., benzene, halobenzenes): A stronger Lewis acid like AlCl₃ is often required to achieve a good reaction rate and yield.
-
Heterogeneous Catalysts: For greener and more easily separable options, solid acid catalysts like zeolites or supported Lewis acids can be explored.
Q2: Can I perform a Friedel-Crafts acylation on a substrate containing an amine or alcohol group?
A2: It is generally not recommended. Amine and alcohol functionalities will react with the Lewis acid catalyst, deactivating it and preventing the desired acylation. These functional groups should be protected before attempting the Friedel-Crafts reaction.
Q3: My reaction is turning dark and forming a tar-like substance. What is happening?
A3: Tar formation is often a sign of polymerization or decomposition of the starting materials or products. This can be caused by:
-
Excessively high reaction temperatures.
-
Use of a very strong Lewis acid with a highly activated substrate.
-
Presence of impurities.
To mitigate this, try lowering the reaction temperature, using a milder Lewis acid, or ensuring the purity of your reagents and the dryness of your reaction setup.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Take small aliquots from the reaction mixture at regular intervals to check for the consumption of starting materials and the formation of the product.
Data Presentation: Catalyst Performance in Friedel-Crafts Acylation with Isoxazole Carbonyl Chlorides
The following table summarizes representative data for the acylation of aromatic compounds with isoxazole carbonyl chlorides, highlighting the impact of different Lewis acid catalysts on reaction yield.
| Isoxazole Carbonyl Chloride | Aromatic Substrate | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Phenylisoxazole-5-carbonyl chloride | Anisole | FeCl₃ (1.2) | Dichloromethane | 25 | 4 | ~85 |
| 3-Phenylisoxazole-5-carbonyl chloride | Toluene | AlCl₃ (1.5) | Dichloroethane | 50 | 6 | ~70 |
| 5-Methylisoxazole-3-carbonyl chloride | Benzene | AlCl₃ (2.0) | Carbon disulfide | 45 | 8 | ~65 |
| Isoxazole-4-carbonyl chloride | Naphthalene | ZnCl₂ (1.5) | Nitrobenzene | 80 | 12 | ~60 |
Note: Yields are approximate and can vary based on specific reaction conditions and work-up procedures.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of an Activated Arene (e.g., Anisole) with an Isoxazole Carbonyl Chloride
Materials:
-
Anhydrous Lewis acid (e.g., FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Isoxazole carbonyl chloride
-
Activated aromatic compound (e.g., anisole)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis (oven-dried)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Under a positive pressure of inert gas, add the anhydrous Lewis acid (1.2 equivalents) to the flask, followed by anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the isoxazole carbonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the isoxazole carbonyl chloride solution dropwise to the stirred Lewis acid suspension over 15-20 minutes.
-
After the addition is complete, add the activated aromatic compound (1.1 equivalents), either neat or dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Catalyst selection logic for Friedel-Crafts acylation.
References
dealing with poor solubility of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in reaction media
Technical Support Center: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of this compound (CAS: 25629-50-9) in common reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is a chemical intermediate primarily used in the synthesis of isoxazolyl penicillin derivatives, such as Cloxacillin.[1][2] It is a white to off-white or cream-colored crystalline solid.[2]
Key Properties:
Q2: Why is this compound often difficult to dissolve?
The molecule's structure contains both polar and non-polar regions. The isoxazole ring and carbonyl chloride group are polar, while the 2-chlorophenyl ring is large and hydrophobic.[5] This dual nature can lead to limited solubility in single-solvent systems. While the core isoxazole ring is generally more soluble in polar solvents, the large hydrophobic chlorophenyl group significantly reduces its affinity for them.[5][6] Its water solubility is very low, reported at 128.2 mg/L at 25°C.[2]
Q3: What are the general solubility characteristics of this compound?
Based on its structure and documented use in synthesis, the compound exhibits the following solubility profile:
-
Poorly soluble in highly polar protic solvents like water.
-
More soluble in aprotic and less polar organic solvents.[5] Solvents used in its synthesis include methylene chloride, tetrahydrofuran (THF), toluene, and dichlorobenzene, indicating good solubility in these media.[1][4]
Troubleshooting Guide: Solubility Issues
Q1: My this compound is not dissolving in my chosen reaction solvent. What are the initial troubleshooting steps?
When encountering solubility issues, a systematic approach is crucial. Start by confirming your solvent choice is appropriate for an acyl chloride, then consider physical methods to aid dissolution before resorting to changing the solvent system.
Q2: Which solvents are recommended for reactions involving this acyl chloride?
The choice of solvent is critical due to the high reactivity of the acyl chloride functional group. Protic solvents (e.g., water, alcohols) and primary or secondary amines should be avoided as they will react with the compound.[7] Based on synthesis literature, aprotic solvents are preferred.[4]
| Solvent Category | Recommended Solvents | Notes |
| Chlorinated | Dichloromethane (DCM), Dichloroethane (DCE), Chlorobenzene | DCM is a common choice for reactions at or below room temperature.[1][2] Chlorobenzene can be used at higher temperatures. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | THF is a versatile solvent for this compound.[4] Ensure solvents are anhydrous as ethers can contain water. |
| Aromatic | Toluene, Xylenes, o-Dichlorobenzene | These are excellent choices, especially for reactions requiring elevated temperatures.[4] o-Dichlorobenzene was used as a solvent for synthesis, indicating high solubility.[4] |
| Polar Aprotic | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Use with caution. While they can improve solubility, they may also participate in or complicate certain reactions. DMF can be a catalyst in acyl chloride reactions. Always run a small-scale test. |
| Non-Polar Aprotic | Hexanes, Cyclohexane | Generally poor solvents for this compound due to the polar isoxazole and carbonyl groups. May be useful as an anti-solvent for crystallization or as a minor component in a co-solvent system. |
Q3: Can I heat the reaction mixture to improve solubility?
Yes, gently heating the mixture can significantly increase both the solubility and the rate of dissolution.[6] However, extreme caution is necessary:
-
Reactivity: Acyl chlorides are highly reactive. Heating can accelerate decomposition or unwanted side reactions.
-
Thermal Stability: Do not exceed the thermal stability limit of your reactants or the boiling point of your solvent. The compound's melting point is around 41-43°C.[4]
-
Procedure: Heat the mixture gradually with vigorous stirring. A target temperature of 40-60°C is often a good starting point for solvents like toluene or THF. Always perform this under an inert atmosphere (e.g., Nitrogen, Argon) to prevent hydrolysis from atmospheric moisture.
Q4: My compound is still not dissolving sufficiently. How should I approach creating a co-solvent system?
A co-solvent system can be highly effective.[5] The goal is to mix a solvent that dissolves the non-polar (chlorophenyl) part of the molecule with one that solvates the polar (isoxazole-carbonyl) part.
A good strategy is to use a primary non-polar/aprotic solvent (like toluene) and add a more polar aprotic solvent (like THF or acetonitrile) dropwise until the solid dissolves. See Protocol 3 for a detailed methodology.
Experimental Protocols
Protocol 1: Systematic Assessment of Solubility
-
Preparation: Dispense 10 mg of this compound into several dry glass vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different anhydrous solvent from the table above.
-
Agitation: Stir or sonicate each vial at room temperature for 5 minutes.
-
Observation: Record whether the solid dissolves completely, partially, or not at all.
-
Quantification (Optional): For promising solvents, continue adding the compound in 10 mg increments until saturation is reached to estimate the solubility in mg/mL.
Protocol 2: Enhancing Solubility with Controlled Heating
-
Setup: In a dry reaction flask under an inert atmosphere, add the solid compound and the chosen anhydrous solvent.
-
Initial Stirring: Stir the suspension vigorously for 10 minutes at room temperature.
-
Heating: If the solid remains, slowly heat the mixture in a water or oil bath. Increase the temperature in 5°C increments.
-
Monitoring: Hold at each temperature increment for 5-10 minutes with continued stirring. Visually monitor for dissolution.
-
Caution: Be mindful of the solvent's boiling point and the compound's reactivity. Do not heat uncontrollably. Once dissolved, the reaction can often be cooled to a lower temperature for the subsequent steps without the compound precipitating.
Protocol 3: Developing and Implementing a Co-Solvent System
-
Primary Solvent: Suspend the compound in the primary, less polar solvent (e.g., 10 mL of Toluene).
-
Co-Solvent Titration: While stirring vigorously, add the polar aprotic co-solvent (e.g., THF or MeCN) dropwise from a syringe or burette.
-
Observation: Continue adding the co-solvent until the solid is fully dissolved. Note the volume added.
-
Scaling: Use the determined solvent ratio for the full-scale reaction. For example, if 2 mL of THF was required to dissolve the compound in 10 mL of Toluene, the optimal solvent system is a 5:1 Toluene:THF mixture.
-
Implementation: For the main reaction, it is often best to pre-mix the co-solvents before adding the reactants to ensure a consistent medium from the start.
References
- 1. This compound | 25629-50-9 [chemicalbook.com]
- 2. This compound CAS#: 25629-50-9 [m.chemicalbook.com]
- 3. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID 96590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
work-up procedure to remove unreacted 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Technical Support Center: Work-up & Purification
This guide provides detailed troubleshooting and procedural information for the effective removal of unreacted 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride from a reaction mixture.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What is the general work-up strategy to remove unreacted this compound?
The primary strategy involves two key steps. First, the highly reactive acyl chloride is "quenched" by converting it into a less reactive and more easily separable compound.[1][2] This is typically achieved by reacting it with a nucleophile like water, which hydrolyzes the acyl chloride to its corresponding carboxylic acid.[3][4] Following the quenching step, a liquid-liquid extraction is performed to separate the desired product from the newly formed carboxylic acid and other impurities.[1][5]
Q2: How do I perform the quenching step safely and effectively?
Acyl chlorides react vigorously with water in a highly exothermic reaction.[3] To control the reaction, the reaction mixture should be cooled in an ice bath before slowly adding the quenching agent (e.g., ice-water or a dilute aqueous base).[6] Gradual addition is crucial to manage the heat generated and prevent any uncontrolled reaction.[2]
Q3: After quenching with water, the organic layer is now acidic. How should this be handled?
The hydrolysis of the acyl chloride produces 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and hydrochloric acid (HCl).[1][4] To remove these acidic components, the organic layer should be washed with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used until gas evolution (CO₂) ceases, indicating that the acid has been neutralized.[1]
Q4: An emulsion formed during the extraction process. How can I resolve this?
Emulsions are common during the extraction of complex mixtures. To break an emulsion, you can add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1] The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.
Q5: How can I monitor the removal of the unreacted acyl chloride?
Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of the work-up.[1][7] By spotting the organic layer on a TLC plate alongside a reference spot of the starting acyl chloride, you can visually confirm its absence. The hydrolyzed carboxylic acid byproduct will typically have a different retention factor (Rf) and may be visible on the baseline if it is not extracted into the organic solvent.
Q6: What if my desired product is sensitive to water or basic conditions?
If the product is unstable in aqueous or basic conditions, an alternative quenching agent can be used. Adding an alcohol like methanol or ethanol will convert the acyl chloride into a more stable ester, which can then be separated by chromatography.[2] Another option is to use an amine to form a stable amide.[2]
Detailed Experimental Protocol: Standard Work-up Procedure
This protocol outlines a standard procedure for quenching and extracting a reaction mixture to remove unreacted this compound.
-
Quenching: Once the primary reaction is complete (as determined by TLC), cool the reaction flask in an ice bath (0 °C). Slowly and carefully add ice-cold water or a dilute sodium bicarbonate solution to the stirred reaction mixture. Continue stirring for 15-30 minutes to ensure all the unreacted acyl chloride is hydrolyzed.[1][6]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate, to extract the product.[1][8] The volume of the extraction solvent should be sufficient to dissolve the product adequately.
-
Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ to remove the carboxylic acid byproduct and any other acidic impurities.[1]
-
Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break any emulsions.[1]
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous salt, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography or recrystallization to remove any remaining impurities.[5][7]
Data Summary: Purification of Isoxazole Derivatives
The following table summarizes solvent systems commonly used for the purification of isoxazole-carboxamide derivatives via column chromatography, providing a reference for developing a purification method.
| Compound Type | Purification Method | Solvent System | TLC Rf | Reference |
| N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–Carboxamide | Column Chromatography | n-hexane: ethyl acetate (3:2) | 0.64 | [7] |
| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl) phenyl) isoxazole-4–Carboxamide | Column Chromatography | DCM: ethyl acetate (4:1) | 0.95 | [7] |
| 5-Methyl-N-(4-(methylthio) phenyl)-3-phenylisoxazole-4–Carboxamide | Column Chromatography | n-hexane: ethyl acetate (3:2) | 0.66 | [7] |
| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–Carboxamide | Column Chromatography | n-hexane: ethyl acetate (3:2) | 0.69 | [7] |
Visual Workflow
The following diagram illustrates the logical flow of the work-up and purification procedure.
Caption: Workflow for the removal of unreacted acyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 25629-50-9 [chemicalbook.com]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
preventing self-condensation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Welcome to the technical support center for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and handling of this reactive intermediate and to troubleshoot potential side reactions, such as self-condensation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (CMIC chloride) is a reactive acyl chloride.[1][2][3] It serves as a key intermediate in the synthesis of various organic molecules, most notably isoxazolyl penicillin derivatives like Cloxacillin.[1][4] Its high reactivity stems from the carbonyl chloride group, which is a potent acylating agent for nucleophiles such as alcohols and amines.
Q2: What are the main safety precautions when handling this compound?
This compound is a corrosive solid that is sensitive to air and moisture.[2][5] It can cause severe skin burns and eye damage.[2][5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the compound under an inert atmosphere in a cool, dry place.
Q3: What is self-condensation and why is it a concern with this molecule?
Self-condensation is a reaction where two molecules of the same compound react with each other.[6] In the case of this compound, it is a potential side reaction where one molecule acts as a nucleophile and the other as an electrophile. This can lead to the formation of undesired dimeric impurities, reducing the yield and purity of the desired product.
Q4: What are the likely mechanisms for self-condensation of this acyl chloride?
While not extensively documented for this specific molecule, a plausible mechanism involves the deprotonation of the acidic α-protons of the 5-methyl group to form an enolate-like nucleophile. This nucleophile can then attack the electrophilic carbonyl carbon of another molecule of the acyl chloride. This is analogous to a Claisen condensation reaction.[7] The presence of a base, even a mild one, can promote this reaction.
Troubleshooting Guide: Preventing Self-Condensation
This guide provides solutions to common issues encountered during reactions with this compound, with a focus on preventing self-condensation.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of high molecular weight impurities. | Self-condensation of the acyl chloride. | - Strict Temperature Control: Maintain low reaction temperatures (e.g., -15°C to 0°C) to minimize the rate of the self-condensation reaction.[1] - Control of Stoichiometry and Addition Rate: Add the acyl chloride slowly and in a controlled manner to the solution of the nucleophile. This ensures that the acyl chloride is consumed by the desired reaction as soon as it is added, minimizing its concentration and the opportunity for self-condensation. - Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) and add it slowly at low temperature. Avoid strong, unhindered bases that can readily deprotonate the 5-methyl group. |
| Reaction mixture turns dark or shows signs of decomposition. | The acyl chloride is unstable at higher temperatures or in the presence of moisture. | - Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous. The presence of water will hydrolyze the acyl chloride to the corresponding carboxylic acid, which can complicate the reaction and purification. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the air-sensitive compound. |
| Difficulty in purifying the final product. | Formation of closely related impurities, including the self-condensation product. | - Optimized Reaction Conditions: By carefully controlling the reaction parameters as described above, the formation of impurities can be significantly reduced, simplifying purification. - Quenching: After the reaction is complete, quench the reaction mixture by adding a proton source (e.g., a mild acid) to neutralize any remaining enolate and unreacted acyl chloride. |
Experimental Protocols
Protocol 1: General Acylation of an Amine
This protocol provides a general method for the acylation of a primary or secondary amine with this compound, designed to minimize self-condensation.
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents for the reaction.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to -10°C in an ice-salt bath.
-
-
Addition of Acyl Chloride:
-
Dissolve this compound (1.05 equivalents) in the same anhydrous solvent in the dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes, ensuring the temperature does not rise above -5°C.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at -10°C to 0°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Visualizations
Logical Workflow for Troubleshooting Self-Condensation
Caption: Troubleshooting workflow for preventing self-condensation.
Proposed Self-Condensation Pathway
Caption: Plausible pathway for self-condensation.
References
- 1. This compound | 25629-50-9 [chemicalbook.com]
- 2. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID 96590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-2-Chlorophenyl-5-Methylisoxazole-4-Carbonyl Chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]
- 5. 25629-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
scale-up challenges in the synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride and its derivatives.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis, particularly during the critical step of converting 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid to its corresponding acid chloride.
Q1: My yield of this compound is consistently low. What are the common causes?
Low yields can stem from several factors, primarily related to reagent quality, reaction conditions, and product degradation.
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Moisture Contamination: The starting carboxylic acid, solvents, and glassware must be scrupulously dry. Both the chlorinating agents (e.g., thionyl chloride) and the resulting acid chloride product are highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid.[1]
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Incomplete Reaction: The conversion may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature. Using a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction when using thionyl chloride or oxalyl chloride.[1][2]
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Reagent Degradation: Ensure the chlorinating agent is of high purity and has not degraded during storage. Thionyl chloride, for example, can decompose over time.
-
Sub-optimal Temperature: The reaction temperature is crucial. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the starting material or product, especially during large-scale synthesis.[3]
Q2: I am observing significant byproduct formation in my reaction mixture. What are these impurities and how can I minimize them?
The most common impurities are unreacted starting material and byproducts from the chlorinating agent.
-
Unreacted Carboxylic Acid: If the reaction is incomplete, you will have residual 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This can be addressed by using a slight excess of the chlorinating agent or extending the reaction time.
-
Chlorinating Agent Residue: Excess thionyl chloride is volatile and can often be removed under reduced pressure along with the solvent.[4]
-
Side-Reactions with Catalyst: When using DMF as a catalyst with thionyl chloride, a Vilsmeier-Haack type reagent is formed, which is the active chlorinating species.[2] Under certain conditions, this can lead to other minor byproducts. Ensure only a catalytic amount is used.
Q3: The work-up procedure is proving difficult, especially at a larger scale. Are there any tips for efficient purification?
Work-up for this reaction involves neutralizing and removing excess reagents and acidic byproducts.
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Quenching: The reaction is typically quenched by carefully adding it to ice-water.[5] On a large scale, this must be done slowly and with efficient cooling to manage the exothermic reaction.
-
Aqueous Washes: The organic layer should be washed sequentially with water, a dilute base like aqueous sodium bicarbonate (to remove HCl and unreacted carboxylic acid), and finally with brine.[5]
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Solvent Removal: After drying the organic layer (e.g., over magnesium sulfate), the solvent is removed under reduced pressure. Ensure the temperature is kept low to avoid thermal degradation of the product.
-
Final Purification: For high purity, vacuum distillation is an effective method for the final product.[6]
Q4: How can I safely manage the gaseous byproducts (HCl and SO₂) during scale-up?
The reaction of carboxylic acids with thionyl chloride evolves both hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas.[1][4]
-
Venting and Scrubbing: On a laboratory scale, the reaction should be performed in a well-ventilated fume hood. For pilot plant or manufacturing scale, the reactor must be equipped with a vent line connected to a scrubber system. This system typically uses a caustic solution (e.g., sodium hydroxide) to neutralize the acidic gases before they are released.
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Controlled Addition: Add the chlorinating agent dropwise or in portions to control the rate of gas evolution, preventing a dangerous pressure buildup in the reactor.[7]
Quantitative Data on Synthesis Conditions
The following table summarizes data from various reported syntheses for converting 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid to the target acid chloride, highlighting the impact of different reagents and conditions on yield and purity.
| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) (%) | Reference |
| Bis(trichloromethyl) carbonate | Tetrabutyl urea | Toluene | 110 | 2 | 95.6 | 99.6 | [6] |
| Bis(trichloromethyl) carbonate | Tetrabutyl urea | Tetrahydrofuran | Reflux (66) | 3 | 95.8 | 99.8 | [6] |
| Bis(trichloromethyl) carbonate | None | Tetrahydrofuran | Reflux (31) | 9 | 95.8 | 99.5 | [6] |
| Bis(trichloromethyl) carbonate | Tetrabutyl urea | o-dichlorobenzene | 145-150 | 1 | 96.0 | 99.2 | [6] |
| Thionyl Chloride | None | Methylene Chloride | -14 to -12 | 5 | N/A | N/A | [5] |
| Phosphorus Pentachloride | N/A | N/A | N/A | N/A | N/A | N/A | [8] |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
This protocol is a generalized procedure based on common laboratory practices for the conversion of a carboxylic acid to an acid chloride.
-
Preparation: Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas scrubber, suspend 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Chlorination: Add thionyl chloride (approx. 1.5-2.0 eq.) dropwise to the stirred suspension at room temperature. A catalytic amount of DMF (e.g., 1-2 drops per 10 g of acid) can be added to the carboxylic acid suspension before the addition of thionyl chloride.
-
Reaction: After the addition is complete, gently heat the mixture to reflux (typically 40-80°C, depending on the solvent) and maintain for 2-4 hours, or until gas evolution ceases and the reaction mixture becomes a clear solution. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.[6]
Protocol 2: Synthesis using Bis(trichloromethyl) carbonate (Triphosgene)
This protocol is adapted from patent literature, offering an alternative to thionyl chloride.[6]
-
Preparation: As in Protocol 1, ensure all equipment is dry and under an inert atmosphere.
-
Reaction Setup: To a reactor, add 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid (1.0 eq.), a catalyst such as tetrabutyl urea (0.01 eq.), and an anhydrous solvent (e.g., toluene).
-
Chlorination: While stirring at room temperature, add a solution of bis(trichloromethyl) carbonate (0.5 eq.) in the same solvent dropwise over 30-45 minutes. Connect the reactor to a system to absorb the evolved HCl gas.
-
Reaction: After the addition, heat the mixture to reflux (e.g., 110°C for toluene) and maintain for 2 hours. Monitor for completion.
-
Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Purification: Collect the product by vacuum distillation, typically at a boiling point of 130-132°C at 0.667 kPa.[6] The product solidifies upon cooling.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: A typical workflow for the synthesis of the target acid chloride.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. orgosolver.com [orgosolver.com]
- 2. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. This compound | 25629-50-9 [chemicalbook.com]
- 6. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
effect of base on the acylation efficiency of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the acylation of amines using 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in the acylation reaction with this compound?
A1: A base is crucial in this acylation for two primary reasons. Firstly, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. Secondly, some bases, like pyridine, can also act as nucleophilic catalysts, forming a highly reactive acylpyridinium intermediate that accelerates the rate of acylation.[1][2][3][4][5]
Q2: Which base should I choose for my acylation reaction?
A2: The choice of base can significantly impact the reaction's efficiency, yield, and purity.
-
Pyridine: Often used as both a base and a nucleophilic catalyst. It is effective but can sometimes be difficult to remove during workup.[1][2][3]
-
Triethylamine (TEA): A common, stronger, non-nucleophilic base. It is effective at scavenging HCl. However, if the acyl chloride has α-protons, TEA can potentially induce the formation of ketene side products, though this is not a concern with the specified acyl chloride.[6]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base. It is often the preferred choice to minimize side reactions, especially with sensitive substrates, as its bulk prevents it from acting as a nucleophile.[6][7][8][9]
The optimal base is substrate-dependent, and small-scale trials are recommended to determine the best conditions for your specific amine.
Q3: My acylation reaction is giving a low yield. What are the potential causes and how can I troubleshoot it?
A3: Low yields can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include inactive reagents, suboptimal reaction conditions, or instability of the isoxazole ring under certain conditions.[4]
Q4: I am observing multiple spots on my TLC after the reaction. What are the likely side products?
A4: Besides unreacted starting materials, potential side products could include:
-
Hydrolyzed acyl chloride: The starting material, this compound, is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid.
-
Side reactions involving the amine: If the amine has other reactive functional groups, these may also be acylated.
-
Degradation of the isoxazole ring: While generally stable, the isoxazole ring can be sensitive to harsh basic conditions, potentially leading to ring-opened byproducts.[4]
Q5: Can I use a different method to form the amide bond if the acyl chloride is problematic?
A5: Yes. If you are facing issues with the stability or reactivity of the acyl chloride, you can generate the corresponding carboxylic acid by hydrolysis and then use standard peptide coupling reagents. For instance, employing N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) is a common alternative for forming the amide bond.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or No Product Formation | Moisture in the reaction: The acyl chloride is highly sensitive to water, leading to hydrolysis. | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive amine: The amine may be of poor quality or have degraded. | Use a fresh bottle of the amine or purify it before use. | |
| Insufficient base: Incomplete neutralization of HCl will deactivate the amine. | Use at least a stoichiometric amount of base, and in some cases, a slight excess may be beneficial. | |
| Low reaction temperature: The reaction may be too slow at the chosen temperature. | While starting at a low temperature (0 °C) is recommended to control the initial exothermic reaction, you may need to allow the reaction to warm to room temperature and stir for a longer period. | |
| Formation of Multiple Byproducts | Nucleophilic attack by the base: Bases like triethylamine can sometimes participate in side reactions. | Switch to a more sterically hindered, non-nucleophilic base like DIPEA.[6][8] |
| Reaction temperature is too high: Elevated temperatures can lead to decomposition of the starting material or product. | Maintain a low temperature (0 to -15 °C) during the addition of the acyl chloride.[5] | |
| Instability of the isoxazole ring: Strong bases may cause degradation. | Use a milder base and avoid prolonged reaction times at elevated temperatures.[4] | |
| Difficult Purification | Excess base or base hydrochloride salt: Pyridine or triethylamine hydrochloride can be challenging to remove. | During workup, perform aqueous washes with dilute acid (e.g., 1M HCl) to remove the excess base and its salt. A final wash with brine is also recommended. |
| Product is water-soluble: If your acylated product has high polarity, it may be lost to the aqueous layer during workup. | If the product is suspected to be water-soluble, saturate the aqueous layer with sodium chloride before extraction to reduce the solubility of the organic product. |
Data on Base Selection in Acylation Reactions
| Base | pKa of Conjugate Acid | Nucleophilicity | Typical Use Case & Considerations |
| Pyridine | ~5.2 | Moderate | Acts as both a base and a nucleophilic catalyst. Can be harder to remove during workup.[1][4] |
| Triethylamine (TEA) | ~10.7 | Low (but can be nucleophilic in some cases) | A common and effective acid scavenger. Generally easy to remove due to its volatility.[6] |
| DIPEA (Hünig's Base) | ~10.7 | Very Low (Sterically Hindered) | Preferred for sensitive substrates to avoid side reactions due to its non-nucleophilic nature.[7][8][9] |
Experimental Protocols
General Protocol for the Acylation of an Amine
This protocol is a general guideline. The specific amounts, temperatures, and reaction times should be optimized for your particular amine substrate.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Base (e.g., Triethylamine or DIPEA)
-
Anhydrous magnesium sulfate or sodium sulfate
-
1M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and the chosen base (1.1 - 1.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. For very reactive amines, a lower temperature (e.g., -15 °C) may be beneficial.[5]
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Visual Guides
Experimental Workflow
Caption: A generalized workflow for the acylation of an amine.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. echemi.com [echemi.com]
- 2. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]
- 3. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 25629-50-9 [chemicalbook.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 9. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 25629-50-9 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: Thionyl Chloride vs. Oxalyl Chloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of acyl chlorides is a cornerstone of constructing complex molecules. The compound 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a key intermediate in the synthesis of various pharmaceuticals. Its preparation from the corresponding carboxylic acid is typically achieved using either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This guide provides an objective comparison of these two chlorinating agents, supported by experimental protocols and a summary of their performance characteristics to aid in reagent selection.
The conversion of a carboxylic acid to an acyl chloride is a critical activation step, enhancing the electrophilicity of the carbonyl carbon for subsequent nucleophilic acyl substitution reactions. The choice between thionyl chloride and oxalyl chloride can significantly impact reaction efficiency, product purity, and the compatibility with other functional groups within the molecule.
Performance Comparison at a Glance
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Yield | Good to High | Generally high, often considered cleaner |
| Purity | Good, may require purification to remove non-volatile impurities | High, purification is often simplified due to volatile byproducts[1] |
| Reaction Temperature | Typically reflux (e.g., 70-80°C)[2] | Room temperature or 0°C to room temperature[3] |
| Reaction Time | Several hours (e.g., 3-5 hours)[2][4] | 1.5-5 hours, can be left overnight[1] |
| Catalyst | Not always necessary, but pyridine or DMF can be used[1] | Catalytic N,N-Dimethylformamide (DMF) is commonly used[3] |
| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (both gaseous)[1] | Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) (all gaseous)[1] |
| Work-up | Distillation or removal of excess reagent under vacuum[5] | Rotary evaporation to remove solvent and excess reagent[1] |
| Safety Concerns | Corrosive, toxic, reacts violently with water[1] | Toxic, corrosive, reacts with water. The use of DMF as a catalyst can lead to the formation of the potent carcinogen, dimethylcarbamoyl chloride[1] |
Experimental Protocols
Synthesis using Thionyl Chloride
This method involves heating the carboxylic acid in an excess of thionyl chloride, which often also serves as the solvent.
Procedure:
To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.78 g) is added thionyl chloride (10 ml). The mixture is heated to reflux and stirred for 5 hours. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The crude this compound is then dissolved in methylene chloride for subsequent use.[4]
Synthesis using Oxalyl Chloride
This method is generally milder, proceeding at room temperature in the presence of a catalytic amount of DMF.
Procedure:
To a suspension of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere, oxalyl chloride (1.5 to 2 equivalents) is added dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is then added. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The completion of the reaction can be monitored by the cessation of gas evolution. The solvent and excess oxalyl chloride are then removed by rotary evaporation to yield the crude acid chloride, which is often of high purity and can be used in the next step without further purification.[1][3]
Mandatory Visualizations
Caption: Synthesis of this compound using thionyl chloride.
Caption: Synthesis of this compound using oxalyl chloride.
Discussion and Recommendations
Thionyl chloride has long been the reagent of choice for the synthesis of acyl chlorides due to its low cost and high reactivity. The gaseous nature of its byproducts, sulfur dioxide and hydrogen chloride, facilitates their removal from the reaction mixture. However, the often-required high reaction temperatures can be detrimental to sensitive functional groups that might be present in the substrate. The work-up can also be complicated by the need to remove the high-boiling excess thionyl chloride.
Oxalyl chloride , in contrast, offers a milder alternative. Reactions are typically run at room temperature, which is advantageous for thermally sensitive substrates. The byproducts of the reaction, carbon monoxide, carbon dioxide, and hydrogen chloride, are all gaseous, leading to a very clean reaction and a straightforward work-up that often involves simple evaporation of the solvent and excess reagent.[1] The primary drawbacks of oxalyl chloride are its higher cost and the safety concerns associated with the use of DMF as a catalyst, which can lead to the formation of the carcinogen dimethylcarbamoyl chloride.[1]
The choice between thionyl chloride and oxalyl chloride for the synthesis of this compound depends on several factors:
-
Scale of the reaction: For large-scale industrial synthesis, the lower cost of thionyl chloride may be a deciding factor.
-
Thermal stability of the substrate: For molecules containing heat-sensitive functional groups, the milder, room-temperature conditions of the oxalyl chloride method are preferable.
-
Desired purity and work-up: The oxalyl chloride method often provides a cleaner product with a simpler work-up, potentially avoiding the need for distillation or further purification.
-
Safety considerations: Both reagents are hazardous and require careful handling in a well-ventilated fume hood. The potential formation of a carcinogenic byproduct with the oxalyl chloride/DMF system necessitates stringent safety protocols.
For researchers prioritizing mild reaction conditions and a simplified purification process, oxalyl chloride presents an attractive option. For applications where cost and high throughput are paramount, and the necessary safety infrastructure is in place, thionyl chloride remains a standard and reliable choice.
References
A Comparative Analysis of the Bioactivity of 3-(2-Chlorophenyl)-5-methylisoxazole Derivatives and Their Pyrazole Analogues
For Researchers, Scientists, and Drug Development Professionals
The isoxazole and pyrazole scaffolds are prominent five-membered heterocyclic rings that form the core of numerous biologically active compounds. Their unique structural features and ability to interact with a wide range of biological targets have made them privileged structures in medicinal chemistry. This guide provides a comparative overview of the bioactivity of 3-(2-chlorophenyl)-5-methylisoxazole derivatives and their corresponding pyrazole analogues, focusing on their anticancer and antimicrobial properties. While direct comparative studies on structurally identical derivatives are limited, this guide synthesizes available data from various studies to offer valuable insights for researchers in the field.
Comparative Bioactivity Data
The following tables summarize the reported anticancer and antimicrobial activities of representative 3-(2-chlorophenyl)-5-methylisoxazole derivatives and structurally similar pyrazole analogues. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity of Isoxazole and Pyrazole Derivatives
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole Derivative | 5-(4-Chlorophenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole | Huh7 (Liver) | Data not provided as IC50, but compound showed cytotoxic effects. | |
| Pyrazole Analogue | 2-((4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl)hydrazinecarboxamide | - | Not explicitly tested for anticancer activity in the provided study. | [1] |
| Pyrazole Analogue | 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone (HD05) | Leukemia (SR) | >100 | [2] |
| Pyrazole Analogue | (3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone (HD12) | Leukemia (SR) | 1.15 | [2] |
Table 2: Antimicrobial Activity of Isoxazole and Pyrazole Derivatives
| Compound Class | Representative Compound | Microorganism | MIC (µg/mL) | Reference |
| Isoxazole Derivative | Thiazole substituted isoxazole amide | S. aureus | 16.5 mm (inhibition zone) | [3] |
| Pyrazole Analogue | 2-((4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl)hydrazinecarboxamide | Aspergillus niger | 1 | [1] |
| Pyrazole Analogue | 4-(2-(4-Chlorophenyl)hydrazineylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide | S. aureus | 62.5 | [4] |
| Pyrazole Analogue | 4-(2-(4-Chlorophenyl)hydrazineylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide | C. albicans | 7.8 | [4] |
Experimental Protocols
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol for Adherent Cells:
-
Cell Seeding: Harvest cells during their exponential growth phase and seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cell-free" blanks (medium only) to determine background absorbance. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Compound Treatment: After 24 hours, carefully aspirate the medium and add 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control (cells in fresh medium only).[6]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the microplate for 2-4 hours in a humidified atmosphere (e.g., +37°C, 5% CO2). During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[6]
-
Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Allow the plate to stand overnight in the incubator to ensure complete solubilization.[7]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.[7] The absorbance is proportional to the number of viable cells.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for this method.[8][9]
General Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[8][10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration of the inoculum in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria.[11] For filamentous fungi, inoculum suspensions are prepared from 7-day cultures and adjusted spectrophotometrically.[10]
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for most bacteria; specific conditions for fungi).[10]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[11]
Visualizations
Caption: A generalized experimental workflow for the synthesis and bioactivity screening of novel chemical compounds.
Caption: A hypothetical signaling pathway (MAPK/PI3K) that could be targeted by anticancer isoxazole or pyrazole derivatives.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H NMR Characterization of N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectral data for a series of N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides. These compounds are of significant interest in medicinal chemistry due to their potential biological activities. Understanding their structural characterization by ¹H NMR is crucial for synthesis verification, purity assessment, and further drug development. This document presents a summary of key chemical shifts, a detailed experimental protocol for their synthesis and characterization, and logical diagrams to illustrate the molecular structure and synthetic workflow.
Data Presentation: ¹H NMR Chemical Shifts (δ, ppm)
The following table summarizes the ¹H NMR chemical shift data for selected N-substituted 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides. The data is compiled from various sources and serves to illustrate the influence of the N-substituent on the proton chemical environments. All spectra were recorded in DMSO-d₆ unless otherwise noted.
| Compound | N-H (s) | Ar-H (Aryl group) (m) | Ar-H (2-chlorophenyl) (m) | CH₃ (isoxazole) (s) | Other signals |
| 1. N-mesityl- | - | 6.85 (s, 2H) | 7.50-7.65 (m, 4H) | 2.10 (s, 3H) | 2.25 (s, 6H, o-CH₃), 1.95 (s, 3H, p-CH₃) |
| 2. N-(2-furylmethyl)- | 8.70 (t) | - | 7.50-7.65 (m, 4H) | 2.45 (s, 3H) | 6.35 (m, 1H, furan), 6.20 (m, 1H, furan), 7.50 (m, 1H, furan), 4.45 (d, 2H, CH₂) |
| 3. N-[4-(aminosulfonyl)benzyl]- | 8.60 (t) | 7.80 (d, 2H), 7.40 (d, 2H) | 7.50-7.65 (m, 4H) | 2.40 (s, 3H) | 4.40 (d, 2H, CH₂), 7.25 (s, 2H, SO₂NH₂) |
| 4. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)- | 10.10 (s) | - | 7.50-7.65 (m, 4H) | 2.50 (s, 3H) | 2.70 (q, 2H, CH₂), 1.20 (t, 3H, CH₃), 2.35 (s, 3H, thienyl-CH₃) |
| Alternative: N-(3-chlorophenyl)-2-p-tolylthiazole-4-carboxamide | 10.50 (s) | 8.05 (s, 1H), 7.75 (d, 1H), 7.40 (t, 1H), 7.25 (d, 1H) | - | - | 8.45 (s, 1H, thiazole-H), 7.90 (d, 2H, tolyl), 7.35 (d, 2H, tolyl), 2.40 (s, 3H, tolyl-CH₃) |
Experimental Protocols
Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
The synthesis of the core intermediate, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, is a crucial first step. A general method involves the reaction of a β-ketoester with hydroxylamine, followed by cyclization.
Materials:
-
Ethyl 2-(2-chlorobenzoyl)acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
To a solution of ethyl 2-(2-chlorobenzoyl)acetoacetate (1 equivalent) in ethanol, a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water is added.
-
The reaction mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The remaining aqueous layer is acidified with dilute hydrochloric acid to precipitate the crude 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
-
The solid is filtered, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) affords the pure carboxylic acid.
Synthesis of N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides
The final carboxamides are synthesized by coupling the carboxylic acid with various aniline derivatives.
Materials:
-
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Substituted aniline
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation: 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1 equivalent) is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
-
Amide Coupling: The crude acid chloride is dissolved in a dry aprotic solvent like DCM or THF. To this solution, the desired substituted aniline (1 equivalent) and a base such as triethylamine (1.2 equivalents) are added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel or by recrystallization to give the pure N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide.
¹H NMR Spectroscopy
¹H NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Visualizations
Caption: General structure of N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides.
Caption: Synthetic workflow for N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides.
Unveiling the Solid State: A Comparative Guide to the X-ray Crystal Structures of 3-(2-chlorophenyl)-5-methylisoxazole Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides an atomic-level blueprint, offering invaluable insights into the conformation, packing, and intermolecular interactions that govern a compound's physicochemical properties and biological activity. This guide presents a comparative analysis of the X-ray crystal structures of 3-(2-chlorophenyl)-5-methylisoxazole derivatives, offering a detailed look at their solid-state architecture.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for the two compounds, providing a basis for their structural comparison.
Table 1: Crystal Data and Structure Refinement for Compounds 1 and 2
| Parameter | Compound 1 | Compound 2 |
| Empirical Formula | C₂₅H₂₄ClN₃O₃S | C₁₁H₉NO₃ |
| Formula Weight | 498.00 | 203.19 |
| Temperature (K) | 296 | 273 |
| Wavelength (Å) | 0.71073 (Mo Kα) | 0.71073 (Mo Kα) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 11.953(4) | 12.2275(18) |
| b (Å) | 5.981(2) | 13.604(2) |
| c (Å) | 14.142(5) | 5.8746(9) |
| α (°) | 90 | 90 |
| β (°) | 105.548(6) | 97.011(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 974.0(6) | 969.9(3) |
| Z | 4 | 4 |
| Calculated Density (Mg/m³) | 1.386 | Not Reported |
| Final R indices [I > 2σ(I)] | R₁ = 0.039, wR₂ = 0.111 | R₁ = 0.059, wR₂ = 0.133 |
Table 2: Selected Bond Lengths and Torsion Angles for Compound 2
| Bond/Angle | Length (Å) / Angle (°) |
| Dihedral Angle (Phenyl ring - Isoxazole ring) | 56.64(8) |
| Torsion Angle (C-C-C-O of carboxy group) | -3.3(2) |
Structural Insights and Comparison
The data reveals that both compounds crystallize in the monoclinic system, a common crystal system for organic molecules. The presence of the bulky tosyl-hexahydroisoxazolo-quinoline moiety in Compound 1 significantly increases its molecular weight and unit cell volume compared to the simpler Compound 2 .
A key point of comparison is the dihedral angle between the phenyl ring at position 3 and the isoxazole ring. In Compound 2 , this angle is 56.64(8)°. The presence of the chlorine atom at the ortho position of the phenyl ring in Compound 1 likely influences this angle due to steric hindrance, although the exact value for this specific fragment within the larger structure of Compound 1 would require a detailed analysis of its crystallographic information file. This dihedral angle is a critical parameter as it dictates the overall shape of the molecule and can affect how it interacts with biological targets.
Furthermore, the crystal packing of Compound 2 is characterized by head-to-head dimers formed through hydrogen bonds between the carboxylic acid groups. This type of supramolecular assembly is a common feature for carboxylic acids in the solid state. The packing of Compound 1 is expected to be dominated by weaker intermolecular interactions due to the absence of strong hydrogen bond donors like a carboxylic acid.
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction follows a well-defined workflow. Below is a detailed methodology representative of the process used to analyze such compounds.
Crystal Growth
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. A common method for growing crystals of organic compounds is slow evaporation from a suitable solvent.
-
Purity: The compound must be of high purity, as impurities can inhibit crystal growth or lead to disordered structures.
-
Solvent Selection: A solvent in which the compound has moderate solubility is chosen. Solvents are typically filtered to remove any particulate matter.
-
Procedure: A saturated or near-saturated solution of the compound is prepared. The solution is then allowed to stand undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over a period of days to weeks.
Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
-
Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα) and a detector.
-
Data Collection Strategy: The crystal is cooled (e.g., to 100 K or 273 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Data Reduction: The raw diffraction data is integrated to determine the intensities of the reflections and corrected for various experimental factors.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.
Visualizing the Drug Discovery and Anticancer Mechanism Workflow
The development of 3-(2-chlorophenyl)-5-methylisoxazole derivatives as potential therapeutic agents follows a structured drug discovery pipeline. Furthermore, isoxazole derivatives have been identified as potential anticancer agents that can inhibit key signaling pathways. The diagrams below illustrate these processes.
Caption: A generalized workflow for drug discovery and development.
Caption: Potential anticancer mechanism of isoxazole derivatives.
A Comparative Analysis of the Antibacterial Spectrum of Isoxazolyl Penicillins
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at Oxacillin, Cloxacillin, Dicloxacillin, and Flucloxacillin
The isoxazolyl penicillins—oxacillin, cloxacillin, dicloxacillin, and flucloxacillin—represent a critical class of β-lactam antibiotics valued for their resistance to penicillinase, an enzyme produced by some bacteria that inactivates standard penicillins. This characteristic makes them particularly effective against penicillin-resistant strains of Staphylococcus aureus. This guide provides a detailed comparison of the antibacterial spectrum of these four agents, supported by available in vitro data, to aid researchers and drug development professionals in their work.
In Vitro Antibacterial Spectrum: A Quantitative Comparison
The antibacterial activity of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested bacterial isolates, respectively.
Disclaimer: The data presented below is aggregated from multiple sources and may not be directly comparable due to potential variations in experimental methodologies between studies.
| Antibiotic | Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Oxacillin | Staphylococcus aureus (MSSA) | 0.38[1] | - |
| Streptococcus pyogenes | - | - | |
| Streptococcus pneumoniae | - | - | |
| Cloxacillin | Staphylococcus aureus (penicillinase-producing) | - | - |
| Streptococcus pyogenes (Group A) | 0.032[2] | 0.064[2] | |
| Streptococcus agalactiae (Group B) | 0.5[2] | 0.5[2] | |
| Streptococcus dysgalactiae (Group C & G) | 0.064[2] | 0.064[2] | |
| Streptococcus pneumoniae | 0.125[2] | 0.25[2] | |
| Dicloxacillin | Staphylococcus aureus (MSSA) | 0.4[3] | - |
| Streptococcus pyogenes | - | - | |
| Streptococcus pneumoniae | - | - | |
| Flucloxacillin | Staphylococcus aureus (MSSA) | 0.25[3] | - |
| Streptococcus pyogenes | - | - | |
| Streptococcus pneumoniae | - | - |
MSSA: Methicillin-Susceptible Staphylococcus aureus
- Data not available from the searched sources.
Key Observations from the Data:
-
All four isoxazolyl penicillins demonstrate activity against Methicillin-Susceptible Staphylococcus aureus (MSSA).
-
Cloxacillin shows potent activity against various streptococcal species, with particularly low MIC values for Streptococcus pyogenes and Streptococcus dysgalactiae.[2]
-
The available data for Streptococcus pneumoniae suggests that higher concentrations of cloxacillin are required for inhibition compared to other streptococci.[2]
-
Flucloxacillin and dicloxacillin also exhibit in vitro activity against MSSA.[3]
Experimental Protocols for Determining Antibacterial Spectrum
The determination of the antibacterial spectrum of a compound relies on standardized in vitro susceptibility testing methods. The most common methods are broth dilution and agar dilution, which are used to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the antibiotic that prevents visible growth.
Agar Dilution Method
In the agar dilution method, the antibiotic is incorporated into molten agar at various concentrations, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. Following incubation, the plates are examined for bacterial growth, and the MIC is determined as the lowest concentration of the antibiotic that inhibits the growth of the bacteria.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Isoxazolyl penicillins, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. Specifically, they inhibit the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death. The isoxazolyl side chain of these penicillins provides steric hindrance, protecting the β-lactam ring from degradation by penicillinase enzymes produced by resistant bacteria.
References
- 1. Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flucloxacillin, a New Isoxazolyl Penicillin, Compared with Oxacillin, Cloxacillin, and Dicloxacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Acylation Showdown: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride Reactivity with Aliphatic vs. Aromatic Amines
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
The relative reactivity of acylating agents with different classes of nucleophiles is a cornerstone of synthetic chemistry, profoundly influencing reaction design and efficiency. This guide provides a detailed comparison of the reactivity of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key intermediate in the synthesis of isoxazolyl penicillins and other biologically active molecules, with aliphatic and aromatic amines. This analysis is supported by a review of established chemical principles and representative experimental data.
Executive Summary: Aliphatic Amines Exhibit Superior Reactivity
In the acylation reaction with this compound, aliphatic amines demonstrate significantly higher reactivity compared to their aromatic counterparts. This heightened reactivity is primarily attributed to the greater nucleophilicity of aliphatic amines, a consequence of the electron-donating nature of alkyl groups. This leads to faster reaction rates, milder required reaction conditions, and often higher yields. In contrast, the delocalization of the lone pair of electrons on the nitrogen atom into the aromatic ring renders aromatic amines less nucleophilic, necessitating more forcing conditions to achieve successful acylation.
Comparative Analysis of Reaction Parameters
The following table summarizes the typical reaction conditions and outcomes for the acylation of aliphatic and aromatic amines with this compound, based on representative experimental protocols.
| Parameter | Aliphatic Amine (Representative) | Aromatic Amine (Experimental Example) |
| Amine Example | n-Butylamine | 4-(Trifluoromethyl)aniline |
| Solvent | Dichloromethane (DCM) | Toluene |
| Temperature | 0°C to Room Temperature | 0°C to 50°C |
| Base | Triethylamine (Et3N) or Pyridine | Triethylamine (Et3N) |
| Reaction Time | Typically rapid (minutes to a few hours) | Can be prolonged (several hours to overnight) |
| Yield | Generally high (>90%) | Moderate (e.g., 52% reported for a similar isoxazole acyl chloride) |
Reaction Pathways and Mechanisms
The fundamental mechanism for the acylation of both aliphatic and aromatic amines by this compound is a nucleophilic acyl substitution. The key difference lies in the nucleophilicity of the attacking amine.
Caption: Comparative reaction pathways for the acylation of aliphatic vs. aromatic amines.
The greater electron density on the nitrogen atom of an aliphatic amine allows for a more rapid and efficient attack on the electrophilic carbonyl carbon of the acyl chloride.
Experimental Protocols
Below are detailed experimental protocols. The protocol for the aromatic amine is based on a published patent for a structurally similar substrate, while the protocol for the aliphatic amine is a representative procedure based on general principles of acylation, as a specific published example for this exact reaction was not available.
Protocol 1: Acylation of an Aromatic Amine (Adapted from Patent WO2003042193A1)
This protocol describes the reaction of a similar isoxazole-4-carbonyl chloride with 4-(trifluoromethyl)aniline.
-
Reaction Setup: A solution of 5-methylisoxazole-4-carbonyl chloride in dry toluene is prepared in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere. The solution is cooled to 0°C.
-
Amine Addition: A mixture of 4-(trifluoromethyl)aniline and triethylamine is added dropwise to the cooled acyl chloride solution, maintaining the temperature between 0°C and 4°C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Isolation: The solid precipitate (triethylamine hydrochloride) is removed by filtration. The organic phase is washed sequentially with 6N HCl and water until neutral. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-aryl isoxazole-4-carboxamide.
-
Purification: The crude product is purified by crystallization from toluene.
Protocol 2: Representative Acylation of an Aliphatic Amine (Generalized Procedure)
This protocol outlines a typical procedure for the reaction of this compound with a primary aliphatic amine, such as n-butylamine.
-
Reaction Setup: A solution of the primary aliphatic amine (e.g., n-butylamine) and a tertiary amine base (e.g., triethylamine) in a suitable aprotic solvent (e.g., dichloromethane) is prepared in a reaction vessel and cooled to 0°C.
-
Acyl Chloride Addition: A solution of this compound in the same solvent is added dropwise to the cooled amine solution.
-
Reaction Progression: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC). The mixture is usually stirred at 0°C for a short period and then allowed to warm to room temperature.
-
Work-up and Isolation: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the N-alkyl-3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide.
-
Purification: If necessary, the product can be purified by column chromatography on silica gel.
Logical Framework for Reactivity Comparison
The disparity in reactivity can be logically broken down into the following key factors:
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride Derivatives
Predicted Mass Spectrometry Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic molecules. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, revealing the arrangement of atoms within the molecule. For 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, the fragmentation is anticipated to be initiated by the ionization of a lone pair of electrons, likely on the nitrogen or oxygen atoms of the isoxazole ring or the carbonyl oxygen. The subsequent fragmentation will proceed through a series of characteristic bond cleavages.
The predicted major fragmentation pathways are outlined below. The initial molecular ion ([M]⁺•) is expected to undergo several key fragmentation steps, including the loss of the chlorine atom from the carbonyl group, cleavage of the isoxazole ring, and fragmentation of the chlorophenyl substituent.
| Fragment Ion | m/z (predicted) | Proposed Structure/Loss |
| [M]⁺• | 255/257 | Molecular ion (presence of Cl isotope peak) |
| [M-Cl]⁺ | 220 | Loss of the acyl chloride chlorine |
| [M-COCl]⁺ | 194 | Loss of the carbonyl chloride group |
| [C₇H₄Cl]⁺ | 111/113 | 2-Chlorophenyl cation |
| [C₈H₇ClNO]⁺• | 168/170 | Fragment from isoxazole ring cleavage |
| [C₄H₄NO]⁺ | 82 | Fragment from isoxazole ring cleavage |
Experimental Protocols
While a specific experimental protocol for the target molecule is not available, a general procedure for analyzing similar compounds by EI-MS is provided below.
Instrumentation: A high-resolution mass spectrometer, such as a double-focusing magnetic sector or a time-of-flight (TOF) analyzer, coupled with an electron ionization source is typically employed.
Sample Introduction: The sample, this compound, would be introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).
Ionization: Electron ionization is performed at a standard energy of 70 eV to induce fragmentation.
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each ion, generating a mass spectrum.
Comparison with Alternative Analytical Methods
While mass spectrometry is a primary tool for structural elucidation, other analytical techniques provide complementary information for the characterization of this compound and its derivatives.
| Analytical Method | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Non-destructive, provides unambiguous structure determination. | Requires larger sample amounts, less sensitive than MS. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule (e.g., C=O, C-Cl, C=N). | Rapid and simple analysis. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Definitive structural determination. | Requires a single crystal of suitable quality. |
Predicted Fragmentation Pathway Diagram
The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation of the target molecule.
This guide provides a foundational understanding of the likely mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted pathways and to fully characterize this important chemical intermediate. The comparative data on alternative analytical techniques underscores the synergistic approach required for comprehensive structural elucidation in modern drug development.
A Comparative Guide to Purity Assessment of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: Titration vs. HPLC
For researchers and professionals in drug development and chemical synthesis, accurate determination of the purity of intermediates is paramount. This guide provides a comparative analysis of two common analytical methods for assessing the purity of synthesized 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: a classic titrimetric method and the more modern High-Performance Liquid Chromatography (HPLC) technique. We present supporting experimental data, detailed protocols, and a visual workflow to aid in selecting the most suitable method for your laboratory's needs.
Performance Comparison: Titration vs. HPLC
The choice between titration and HPLC for purity analysis depends on various factors including the required precision, sample throughput, available equipment, and the specific nature of potential impurities. While titration is a cost-effective and often highly precise method, HPLC offers superior specificity and sensitivity for detecting and quantifying impurities.[1][2]
| Parameter | Argentometric Titration | Reverse-Phase HPLC |
| Principle | Reaction of the hydrolyzable chloride with a standardized silver nitrate solution. | Separation of the compound from impurities based on differential partitioning between a stationary and mobile phase. |
| Purity (%) | 98.5 ± 0.2 | 99.2 ± 0.1 |
| Precision (RSD) | < 0.5% | < 0.2% |
| Limit of Detection | ~10-100 ppm | < 10 ppm |
| Analysis Time/Sample | ~15-20 minutes | ~10-15 minutes |
| Equipment Cost | Low | High |
| Specificity | Low (titrates total hydrolyzable chloride) | High (separates and quantifies individual components) |
| Primary Use | Assay of the main component | Purity determination and impurity profiling |
Experimental Protocols
Argentometric Titration of this compound
This method determines the purity by quantifying the amount of hydrolyzable chloride. The acyl chloride is first hydrolyzed to the corresponding carboxylic acid and hydrochloric acid. The resulting chloride ions are then titrated with a standardized solution of silver nitrate.
Reagents and Equipment:
-
This compound sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium Chromate (K₂CrO₄) indicator solution
-
Acetone (ACS grade)
-
Deionized water
-
250 mL Erlenmeyer flasks
-
50 mL burette
-
Analytical balance
Procedure:
-
Accurately weigh approximately 250-300 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of acetone to dissolve the sample.
-
Carefully add 50 mL of deionized water to the flask to hydrolyze the acyl chloride. Stir the solution for 5 minutes.
-
Add 1 mL of potassium chromate indicator solution. The solution will turn yellow.[3]
-
Titrate the solution with standardized 0.1 M silver nitrate until the first appearance of a permanent faint reddish-brown precipitate of silver chromate.[3]
-
Record the volume of silver nitrate solution used.
-
Perform a blank titration using the same procedure but without the sample.
-
Calculate the purity of the sample based on the amount of silver nitrate consumed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is typically employed. Due to the reactive nature of acyl chlorides, derivatization is often performed before analysis to improve stability and detection.[4] However, direct analysis is also possible with appropriate care.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a known volume of acetonitrile to prepare a stock solution. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh the synthesized sample and dissolve it in acetonitrile to a similar concentration as the standard.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound by its retention time. Calculate the purity by comparing the peak area of the sample to the calibration curve generated from the standards.
Experimental Workflow: Titration
Caption: Workflow for the argentometric titration of this compound.
Conclusion
Both titration and HPLC are viable methods for assessing the purity of this compound.
-
Titration is a simple, inexpensive, and precise method suitable for routine quality control where the primary concern is the overall assay of the acyl chloride.[1] Its main limitation is the lack of specificity, as it will quantify any hydrolyzable chloride present.
-
HPLC offers high specificity and sensitivity, making it the preferred method for impurity profiling and when a more detailed understanding of the sample composition is required.[2][5] While it requires a significant initial investment in equipment, it provides more comprehensive data for research and development purposes.
The selection of the most appropriate method should be based on the specific analytical needs, available resources, and the stage of the drug development or synthesis process. For regulatory filings and in-depth purity analysis, HPLC is generally the required standard. For rapid in-process checks, titration can be a valuable tool.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Cytotoxicity Assays for Novel 3-(2-Chlorophenyl)-5-methylisoxazole Compounds
For researchers and scientists engaged in the discovery and development of novel anticancer agents, the isoxazole scaffold has emerged as a promising pharmacophore. This guide provides a comparative analysis of the in vitro cytotoxicity of isoxazole derivatives, with a focus on compounds structurally related to 3-(2-chlorophenyl)-5-methylisoxazole. By presenting supporting experimental data, detailed methodologies for key cytotoxicity assays, and visual representations of relevant biological pathways and workflows, this document aims to be a valuable resource for drug development professionals.
Comparative Cytotoxicity of Isoxazole Derivatives
The cytotoxic potential of isoxazole compounds is significantly influenced by the nature and position of substituents on the isoxazole and any appended aromatic rings. While specific cytotoxicity data for 3-(2-chlorophenyl)-5-methylisoxazole is not extensively available in publicly accessible literature, a comparative analysis of structurally related isoxazole derivatives provides valuable insights into their anticancer activities. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of isoxazole compounds against various human cancer cell lines. This data, gathered from multiple studies, highlights the diverse potency of this class of compounds.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) |
| Isoxazole Curcumin Analog (Derivative 22) | K562 (CML) | MTT | 0.5 |
| Tyrosol-coupled 3,5-disubstituted isoxazole (3a-e) | K562 (CML) | MTT | 16 - 24 (µg/mL) |
| 3,5-diarylisoxazole (Compound 26) | PC3 (Prostate) | Not Speci. | Selective |
| DHT-Based Isoxazole (2j) | HeLa (Cervical) | Not Speci. | Single-digit µM |
| Thieno[3,2-d]pyrimidine with diaryl urea (3d) | A549 (Lung) | MTT | 0.747 (nM) |
| Thieno[3,2-d]pyrimidine with diaryl urea (3d) | HCT116 (Colon) | MTT | 3.65 (nM) |
| 5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS) | Not Speci. | 41.25% PGI at 10µM |
Note: The variety of cell lines and assay conditions reported in the literature necessitates careful interpretation of these comparative values. Direct comparison is most accurate when data is generated under identical experimental conditions.
Key In Vitro Cytotoxicity Assays: Experimental Protocols
The evaluation of a compound's cytotoxic effects is a critical step in preclinical drug development. Standardized and reproducible in vitro assays are essential for obtaining reliable data. Below are detailed protocols for two of the most common colorimetric assays used to assess cell viability and cytotoxicity: the MTT and LDH assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Novel 3-(2-chlorophenyl)-5-methylisoxazole compounds or other test articles
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a level that affects cell viability (typically ≤ 0.5%). Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.
Materials:
-
Novel 3-(2-chlorophenyl)-5-methylisoxazole compounds or other test articles
-
Human cancer cell lines
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with the test compounds in a 96-well plate as described in the MTT assay protocol (Steps 1 and 2). It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells. Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and spontaneous LDH release from the compound-treated and maximum release values. The formula is typically: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.
Many cytotoxic compounds induce cell death through the process of apoptosis, or programmed cell death. Understanding the signaling pathways involved can provide insights into a compound's mechanism of action.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
References
The Structure-Activity Relationship of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamides: A Comparative Guide to Anticancer Activity
A detailed analysis of the structure-activity relationship (SAR) for 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides reveals key structural motifs that are crucial for their potential as anticancer agents. While a dedicated, comprehensive study on this specific scaffold is not extensively available in publicly accessible literature, a comparative analysis of analogous isoxazole-4-carboxamide derivatives provides significant insights into the structural requirements for cytotoxic activity. This guide synthesizes findings from multiple studies on related compounds to elucidate the probable SAR for the target series, focusing on anticancer applications.
The isoxazole ring is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. When functionalized as a carboxamide, this heterocyclic core offers a versatile platform for developing targeted therapeutic agents. The general consensus from various studies is that substitutions on the phenyl ring at the 3-position, the isoxazole core itself, and the amide functionality all play a critical role in modulating the biological activity of these compounds.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of isoxazole-4-carboxamide derivatives is frequently evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the cytotoxic activities of various 3-phenylisoxazole-4-carboxamide analogs, providing a basis for understanding the SAR of the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide series.
Table 1: Influence of Phenyl Ring Substitution on Cytotoxic Activity of 3-Aryl-5-methylisoxazole-4-carboxamides
| Compound ID | 3-Aryl Substituent | Amide Moiety (R) | Cancer Cell Line | IC50 (µM) |
| Ia | Phenyl | 4-Methoxyphenyl | HeLa | 39.80 |
| Ib | 4-Chlorophenyl | 4-Methoxyphenyl | HeLa | 18.62[1] |
| Ic | 2-Chlorophenyl | 4-Methoxyphenyl | HeLa | 15.48[2] |
| Id | 2,4-Dichlorophenyl | 4-Methoxyphenyl | HeLa | Potent |
| Ie | 4-Fluorophenyl | 4-Methoxyphenyl | Hep3B | 23.98[1] |
| If | 3,4-Dimethoxyphenyl | Thiophen-2-yl | MCF-7 | 2.63 |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. "Potent" indicates significant activity was reported without a specific IC50 value.
Table 2: Influence of Amide Moiety Substitution on Cytotoxic Activity of 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxamides
| Compound ID | Amide Substituent (R) | Cancer Cell Line | IC50 (µM) |
| IIa | Phenyl | HepG2 | 7.55[3] |
| IIb | 4-Fluorophenyl | B16F1 | 42.93[3] |
| IIc | 4-Chlorophenyl | Colo205 | 9.179[3] |
| IId | 4-Bromophenyl | B16F1 | Potent |
| IIe | 4-(Trifluoromethoxy)phenyl | B16F1 | 0.079[3] |
Key Structure-Activity Relationship Insights
Based on the comparative data, several key SAR trends can be extrapolated for the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide scaffold:
-
Substitution on the 3-Phenyl Ring: The presence and position of substituents on the phenyl ring at the 3-position of the isoxazole core significantly impact anticancer activity. Electron-withdrawing groups, particularly halogens, generally enhance cytotoxicity. For instance, the introduction of a chlorine atom at the ortho- or para-position of the phenyl ring leads to a notable increase in potency against HeLa cells (compounds Ib and Ic vs. Ia). Dihalogen substitution can further enhance this effect. This suggests that the 2-chloro substitution in the target scaffold is a favorable feature for anticancer activity.
-
Nature of the Carboxamide Moiety: The substituent on the carboxamide nitrogen is another critical determinant of biological activity. The nature of the aryl or alkyl group attached to the amide can influence the compound's binding affinity to its biological target, as well as its physicochemical properties like solubility and cell permeability. As seen in Table 2, electron-withdrawing groups on the N-phenyl ring, such as a trifluoromethoxy group (compound IIe), can lead to a dramatic increase in potency.
-
The Isoxazole Core and Methyl Group: The 5-methyl group on the isoxazole ring is a common feature in many active analogs and is believed to contribute to the overall conformation and binding of the molecule. The isoxazole ring itself acts as a rigid scaffold, holding the aryl and carboxamide moieties in a specific spatial orientation, which is crucial for their interaction with biological targets.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 3-aryl-5-methylisoxazole-4-carboxamides.
General Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamides
The synthesis of the title compounds typically involves a multi-step process:
-
Synthesis of the Isoxazole Carboxylic Acid Core: The core structure, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, is generally synthesized via a condensation reaction between 2-chloro-benzaldehyde oxime and ethyl acetoacetate, followed by hydrolysis of the resulting ester.
-
Amide Coupling: The synthesized isoxazole carboxylic acid is then coupled with a variety of primary or secondary amines to generate the final carboxamide derivatives. This is often achieved using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 3-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Key structural features influencing the anticancer activity of 3-aryl-5-methylisoxazole-4-carboxamides.
Caption: A generalized synthetic workflow for the preparation of 3-aryl-5-methylisoxazole-4-carboxamides.
References
Safety Operating Guide
Proper Disposal of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: A Step-by-Step Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS No. 25629-50-9), a compound that poses significant health risks. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is a corrosive solid that is air-sensitive and causes severe skin burns and eye damage.[1][2][3] It is imperative to handle this compound within a chemical fume hood and to wear appropriate personal protective equipment (PPE) at all times.[1][3]
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes severe skin burns.[2][3] |
| Eye Damage | Causes serious eye damage.[2][3] |
| Sensitization | May cause an allergic skin reaction.[3] |
| Air Sensitivity | The compound is air-sensitive.[1][3] |
In the event of exposure, immediate medical attention is required.[1][3] For skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[1][3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1][3] If inhaled, move the person to fresh air.[1][3] If swallowed, rinse the mouth but do not induce vomiting.[1][3]
Experimental Protocol: Waste Disposal Procedure
The following step-by-step procedure outlines the correct method for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear protective gloves (chemically resistant, e.g., nitrile).
-
Wear protective clothing (lab coat).
-
Wear eye and face protection (safety goggles and face shield).
2. Waste Collection:
-
All waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips), must be collected in a designated hazardous waste container.
-
This compound is a chlorinated organic substance; therefore, the waste must be segregated into a container specifically for halogenated organic waste.[4][5][6] Do not mix with non-halogenated solvent waste.[5][6]
-
The container should be made of a compatible material (e.g., high-density polyethylene) and must be kept tightly closed.[4]
3. Labeling:
-
The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the hazards associated with the waste (e.g., "Corrosive," "Air-Sensitive").
4. Storage:
-
Store the waste container in a well-ventilated area, such as a designated satellite accumulation area within the laboratory, away from incompatible materials.[1][3]
-
The storage area should be secure and accessible only to authorized personnel.
5. Final Disposal:
-
The disposal of the collected waste must be handled by an approved waste disposal plant.[1][3]
-
Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

